Boc-L-Tyr(2-azidoethyl)-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-3-[4-(2-azidoethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O5/c1-16(2,3)25-15(23)19-13(14(21)22)10-11-4-6-12(7-5-11)24-9-8-18-20-17/h4-7,13H,8-10H2,1-3H3,(H,19,23)(H,21,22)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIIXSNUBTXDMU-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-L-Tyr(2-azidoethyl)-OH: A Versatile Click Chemistry Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-Tyr(2-azidoethyl)-OH, with the CAS number 1434445-10-9, is a non-canonical amino acid and a versatile bifunctional molecule widely utilized in bioconjugation and drug discovery.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key reagent in "click chemistry."
Core Properties and Specifications
This compound is an L-tyrosine derivative where the hydroxyl group is etherified with a 2-azidoethyl group, and the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This strategic combination of functional groups makes it an invaluable tool for covalently linking molecules with high efficiency and specificity.
| Property | Value | Reference |
| CAS Number | 1434445-10-9 | [1][2] |
| Molecular Formula | C16H22N4O5 | [1][2] |
| Molecular Weight | 350.37 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage Conditions | Store at -20°C for up to 3 years (powder) or -80°C for up to 1 year (in solvent) | [3] |
Synthesis
-
Boc Protection of L-Tyrosine: The synthesis would begin with the protection of the amino group of L-tyrosine using di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions. This step is crucial to prevent unwanted side reactions at the amino group in the subsequent step. A general procedure for Boc protection of amino acids involves dissolving the amino acid in a suitable solvent system (e.g., a mixture of dioxane and water) with a base like sodium carbonate or sodium hydroxide, followed by the addition of (Boc)₂O.
-
Alkylation of the Phenolic Hydroxyl Group: The hydroxyl group of Boc-L-tyrosine would then be alkylated using a suitable 2-azidoethylating agent, such as 2-azidoethyl tosylate or a similar derivative, in the presence of a base (e.g., sodium hydride) in an appropriate aprotic solvent like dimethylformamide (DMF).
A generalized workflow for the synthesis is presented below:
Caption: Generalized synthetic workflow for this compound.
Applications in Click Chemistry
The presence of the terminal azide (B81097) group makes this compound a prime substrate for click chemistry reactions, which are known for their high yields, mild reaction conditions, and biocompatibility.[1] Specifically, it participates in two major types of azide-alkyne cycloadditions:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the most common form of click chemistry. In the presence of a copper(I) catalyst, the azide group of this compound reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage.
Caption: Schematic of the CuAAC reaction.
Experimental Protocol: General Procedure for CuAAC
-
Dissolution: Dissolve the alkyne-containing molecule and a slight molar excess of this compound in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).
-
Catalyst Preparation: Prepare a fresh solution of the copper(I) catalyst. This is often done in situ by reducing a copper(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).
-
Reaction: Add the copper catalyst solution to the mixture of the alkyne and azide.
-
Incubation: Allow the reaction to proceed at room temperature with stirring. Reaction times can vary from minutes to a few hours.
-
Purification: Purify the resulting triazole conjugate using appropriate chromatographic techniques (e.g., HPLC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of a copper catalyst is a concern, such as in living systems, SPAAC provides an excellent alternative. This reaction involves the use of a strained cyclooctyne (B158145) derivative (e.g., DBCO or BCN) which reacts spontaneously with the azide group of this compound without the need for a catalyst.[1]
Caption: Schematic of the SPAAC reaction.
Experimental Protocol: General Procedure for SPAAC
-
Dissolution: Dissolve the strained alkyne-containing molecule and a slight molar excess of this compound in a biocompatible buffer or solvent.
-
Incubation: Mix the components and allow them to react at room temperature or 37°C. Reaction times are typically longer than for CuAAC.
-
Purification: Purify the conjugate as needed, often through size-exclusion chromatography or HPLC.
Applications in Drug Development and Research
The ability to easily and efficiently conjugate this compound to other molecules makes it a valuable tool in various stages of drug development and biomedical research.
-
Peptide Synthesis and Modification: The carboxylic acid and the Boc-protected amine allow for its incorporation into peptides using standard solid-phase peptide synthesis (SPPS) techniques. The azide group can then be used for post-synthetic modifications, such as the attachment of fluorescent probes, imaging agents, or drug payloads.
-
Antibody-Drug Conjugates (ADCs): The azide functionality can be used to link cytotoxic drugs to antibodies, creating targeted cancer therapies.
-
Probe Development: It can be used to synthesize probes for identifying and studying protein-protein interactions or for activity-based protein profiling.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its unique combination of a protected amino acid scaffold and a click-reactive azide group enables the straightforward and efficient construction of complex bioconjugates. As the field of chemical biology continues to expand, the utility of such well-designed molecular building blocks will undoubtedly continue to grow.
References
An In-depth Technical Guide to the Synthesis and Purification of Boc-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of N-α-Boc-O-(2-azidoethyl)-L-tyrosine, a valuable building block in peptide synthesis and click chemistry applications. The following sections detail the synthetic pathway, experimental protocols, purification methods, and characterization data for this compound.
Overview of the Synthetic Pathway
The synthesis of Boc-L-Tyr(2-azidoethyl)-OH is a multi-step process that begins with the protection of the α-amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group. This is followed by the preparation of an appropriate alkylating agent, 2-azidoethyl tosylate. The subsequent O-alkylation of Boc-L-tyrosine with 2-azidoethyl tosylate under basic conditions yields the desired product. The final step involves the purification of the target compound to a high degree of purity.
Experimental Protocols
Synthesis of Boc-L-Tyrosine (Boc-Tyr-OH)
This procedure outlines the protection of the amino group of L-tyrosine using di-tert-butyl dicarbonate (B1257347) (Boc anhydride).
Materials:
-
L-Tyrosine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Deionized water
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Saturated potassium hydrogen sulfate (KHSO₄) solution
Procedure:
-
In a flask, dissolve potassium carbonate (9.12 g, 66.6 mmol) in a 1:1 mixture of deionized water and dioxane (100 mL).
-
Cool the solution to 0°C in an ice bath.
-
To the cooled solution, add L-tyrosine (4.00 g, 22.0 mmol) followed by a solution of Boc anhydride (4.80 g, 22.0 mmol) in dioxane (30 mL).
-
Stir the reaction mixture at room temperature overnight.
-
The next day, add deionized water (100 mL) to the reaction mixture.
-
Acidify the mixture to a pH of 4 by adding a saturated solution of potassium hydrogen sulfate.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure on a rotary evaporator.
-
The resulting product, Boc-L-tyrosine, is typically obtained as a yellow oil and can be used in the next step without further purification.[1]
| Parameter | Value | Reference |
| Yield | ~94% | [1] |
| Appearance | Yellow oil | [1] |
Synthesis of 2-Azidoethyl Tosylate
This protocol describes the preparation of the alkylating agent, 2-azidoethyl tosylate, from 2-azidoethanol.
Materials:
-
2-Azidoethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-azidoethanol in dichloromethane (DCM) and cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the solution, followed by the dropwise addition of pyridine.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain 2-azidoethyl tosylate.
Synthesis of this compound
This procedure details the O-alkylation of Boc-L-tyrosine with 2-azidoethyl tosylate.
Materials:
-
Boc-L-Tyrosine
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
2-Azidoethyl Tosylate
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-L-tyrosine in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (NaH) portion-wise to the solution and stir for 30 minutes at 0°C to allow for the formation of the phenoxide.
-
Add a solution of 2-azidoethyl tosylate in DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification
The crude this compound is purified by column chromatography on silica (B1680970) gel.
Materials and Equipment:
-
Silica gel (200-300 mesh)
-
Ethyl acetate (EtOAc)
-
Hexanes or Petroleum Ether (PE)
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture and gradually increasing the polarity.
-
Monitor the separation by thin-layer chromatography (TLC).
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Characterization Data
The structure and purity of the synthesized this compound are confirmed by various analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to the Boc group (singlet, ~1.4 ppm), the tyrosine backbone protons, the aromatic protons of the tyrosine side chain, and the protons of the 2-azidoethyl group (two triplets). |
| ¹³C NMR | Resonances for the carbons of the Boc group, the tyrosine backbone, the aromatic ring, and the 2-azidoethyl group. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product. |
| Purity (HPLC) | A single major peak indicating high purity. |
Signaling Pathways and Applications
This compound is a valuable tool in chemical biology and drug discovery, primarily due to the presence of the azide (B81097) group, which allows for its use in "click chemistry" reactions.[2] Click chemistry, a set of powerful, reliable, and selective reactions, is widely used for the rapid synthesis of new compounds and bioconjugation.
The most common application of azido-containing compounds like this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole linkage. This allows for the site-specific labeling of proteins, peptides, and other biomolecules with probes, tags, or other functional groups.
This labeling strategy is instrumental in studying various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. The ability to introduce a bioorthogonal azide handle into peptides and proteins allows researchers to track their localization, trafficking, and interactions within complex biological systems.
Conclusion
The synthesis and purification of this compound, while involving multiple steps, can be achieved with good yields and high purity by following the detailed protocols outlined in this guide. This versatile building block serves as a powerful tool for researchers in the fields of peptide chemistry, chemical biology, and drug development, enabling the creation of novel bioconjugates and probes for a wide range of applications.
References
Boc-L-Tyr(2-azidoethyl)-OH molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical overview of Boc-L-Tyr(2-azidoethyl)-OH, a modified amino acid derivative crucial for advanced applications in peptide synthesis and bioconjugation. It details the compound's physicochemical properties, its primary role as a reagent in "click chemistry," and outlines a general experimental protocol for its incorporation into peptides. This guide is intended to serve as a foundational resource for researchers leveraging this molecule in drug discovery and development.
Core Compound Properties
This compound, systematically named N-Boc-O-(2-azidoethyl)-L-tyrosine, is a synthetic derivative of the amino acid L-tyrosine. The molecule is characterized by two key modifications: the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group of the tyrosine side chain is ether-linked to a 2-azidoethyl group. This dual modification makes it a valuable building block in solid-phase peptide synthesis (SPPS) and subsequent bioorthogonal modifications.
The Boc group provides temporary protection of the alpha-amino group, preventing unwanted reactions during peptide chain elongation.[1] It is stable under various coupling conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA).[1][2] The azidoethyl moiety on the side chain introduces a reactive handle for "click chemistry," a class of highly efficient and specific reactions.[3][4]
Data Summary
| Property | Value |
| Molecular Formula | C16H22N4O5 |
| Molecular Weight | 366.37 g/mol |
| Primary Application | Click Chemistry Reagent[3] |
| Key Functional Groups | Boc (tert-butyloxycarbonyl), Azide (B81097) (-N3) |
Mechanism of Action and Key Applications
The primary utility of this compound stems from its azide functional group, which enables it to participate in highly specific and efficient bioorthogonal ligation reactions known as click chemistry.[3][5][6] These reactions are characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups, making them ideal for complex biological environments.[7][8][9]
Key Click Reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction where the azide group on the tyrosine derivative reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[3][7][8] This method is widely used for labeling peptides and proteins with fluorescent dyes, biotin, or linking them to other molecules and surfaces.[10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living systems where copper catalysts can be cytotoxic, the azide can react with a strained cyclooctyne (B158145) (e.g., DBCO or BCN) without the need for a metal catalyst.[3][5][8] This reaction is driven by the release of ring strain in the cyclooctyne.[8]
The incorporation of this unnatural amino acid allows for the precise, site-specific modification of peptides and proteins, enabling the synthesis of advanced bioconjugates, targeted drug delivery systems, and sophisticated molecular probes.[8][9]
Experimental Protocols & Methodologies
The following section outlines a generalized workflow for the utilization of this compound in a standard Boc-based solid-phase peptide synthesis (SPPS) protocol, followed by a click chemistry modification.
Protocol: Peptide Synthesis and Azide-Alkyne Cycloaddition
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) and attach the first C-terminal amino acid according to standard Boc-SPPS procedures.[11]
-
Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[11][12]
-
Neutralization: Neutralize the resulting TFA salt to the free amine using a base such as diisopropylethylamine (DIEA).[11]
-
Amino Acid Coupling:
-
Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired peptide sequence.[11]
-
Cleavage and Global Deprotection: Once the synthesis is complete, treat the resin with a strong acid, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove all side-chain protecting groups (excluding the azide, which is stable to these conditions).[2][13]
-
Purification: Purify the crude azide-containing peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Click Chemistry Modification (CuAAC):
-
Dissolve the purified azide-functionalized peptide and the alkyne-containing molecule (e.g., a fluorescent dye) in a suitable solvent system (e.g., water/t-butanol).
-
Add a copper(I) source, typically generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate.
-
Allow the reaction to proceed at room temperature. Monitor progress via HPLC or mass spectrometry.
-
Purify the final conjugated peptide product by RP-HPLC.
-
Visualization of Workflow and Molecular Structure
The diagrams below illustrate the logical relationships within the molecule and a typical experimental workflow.
Caption: Logical components of the modified amino acid.
Caption: General workflow for peptide modification.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. 化合物 this compound|T89688|TargetMol - ChemicalBook [m.chemicalbook.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. peptide.com [peptide.com]
- 12. rsc.org [rsc.org]
- 13. peptide.com [peptide.com]
In-Depth Technical Guide to N-Boc-O-(2-azidoethyl)-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and applications of N-Boc-O-(2-azidoethyl)-L-tyrosine, a key reagent in the field of bioconjugation and drug development.
Core Chemical Characteristics
N-Boc-O-(2-azidoethyl)-L-tyrosine is a derivative of the amino acid L-tyrosine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a 2-azidoethyl ether linkage on the phenolic hydroxyl group. This modification introduces an azide (B81097) moiety, rendering the molecule suitable for "click chemistry" reactions.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 1434445-10-9 | [1] |
| Molecular Formula | C₁₆H₂₂N₄O₅ | [1] |
| Molecular Weight | 350.37 g/mol | N/A |
Experimental Protocols
-
Protection of L-tyrosine: The amino group of L-tyrosine is first protected with a Boc group to prevent its reaction in the subsequent etherification step.
-
Etherification of N-Boc-L-tyrosine: The phenolic hydroxyl group of N-Boc-L-tyrosine is then reacted with a suitable 2-azidoethylating agent.
Synthesis of N-Boc-L-tyrosine (Starting Material)
A common procedure for the Boc protection of L-tyrosine involves the following steps:
-
Materials: L-tyrosine, Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Potassium carbonate (K₂CO₃), Dioxane, Water, Ethyl acetate, Magnesium sulfate (B86663) (MgSO₄), Saturated potassium hydrogen sulfate (KHSO₄) solution.
-
Procedure:
-
Dissolve K₂CO₃ in a 1:1 mixture of water and dioxane.
-
Cool the solution to 0°C.
-
Add L-tyrosine and a solution of (Boc)₂O in dioxane.
-
Stir the reaction mixture at room temperature overnight.
-
Add water and acidify the mixture to pH 4 with a saturated KHSO₄ solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield N-Boc-L-tyrosine as a yellow oil.[2]
-
General Procedure for O-alkylation of N-Boc-L-tyrosine
While a specific protocol for the 2-azidoethylation is not available, a general method for O-alkylation of the phenolic hydroxyl group of N-Boc-L-tyrosine can be adapted. This typically involves the use of a base to deprotonate the phenol (B47542) followed by reaction with an alkyl halide. For the synthesis of N-Boc-O-(2-azidoethyl)-L-tyrosine, a suitable reagent would be 2-azidoethyl halide (e.g., 2-azidoethyl bromide or iodide).
-
Materials: N-Boc-L-tyrosine, a suitable base (e.g., sodium hydride (NaH), sodium methoxide, or potassium carbonate), a polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile), and a 2-azidoethylating agent (e.g., 2-azidoethyl tosylate or 2-bromoethylazide).
-
General Steps:
-
Dissolve N-Boc-L-tyrosine in the chosen solvent.
-
Add the base portion-wise at a controlled temperature (e.g., 0°C) to deprotonate the phenolic hydroxyl group.
-
Add the 2-azidoethylating agent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure N-Boc-O-(2-azidoethyl)-L-tyrosine.
-
Spectral Data
As of the latest available information, specific, experimentally determined 1H NMR, 13C NMR, and mass spectrometry data for N-Boc-O-(2-azidoethyl)-L-tyrosine are not published in peer-reviewed literature. However, the expected spectral characteristics can be predicted based on the structure and data from the parent compound, N-Boc-L-tyrosine.
Predicted Spectral Characteristics
-
¹H NMR: The spectrum is expected to show signals corresponding to the Boc group (a singlet around 1.4 ppm), the tyrosine backbone protons, the aromatic protons of the phenyl ring, and new signals for the -O-CH₂-CH₂-N₃ group (two triplets in the range of 3.5-4.5 ppm).
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the aromatic ring, the aliphatic carbons of the tyrosine backbone, and the carbons of the 2-azidoethyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 350.37.
Applications and Workflows
N-Boc-O-(2-azidoethyl)-L-tyrosine is primarily utilized as a building block in peptide synthesis and as a tool for bioconjugation via "click chemistry".[3][4] The azide group allows for its specific and efficient reaction with alkyne-containing molecules in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or with strained cyclooctynes without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).[4]
This enables the site-specific incorporation of various functionalities into peptides and proteins, such as fluorescent dyes, imaging agents, or drug molecules.
Experimental Workflow: Peptide Labeling via Click Chemistry
The following diagram illustrates a typical workflow for labeling a peptide containing N-Boc-O-(2-azidoethyl)-L-tyrosine with a fluorescent probe.
References
Navigating the Stability of Boc-L-Tyr(2-azidoethyl)-OH: A Technical Guide
For Immediate Release
In the landscape of pharmaceutical research and drug development, the use of non-natural amino acids is pivotal for creating novel peptides and therapeutic agents. Among these, Boc-L-Tyr(2-azidoethyl)-OH, a versatile building block for "click" chemistry applications, requires a thorough understanding of its stability and optimal storage conditions to ensure its integrity and performance in sensitive experimental workflows. This technical guide provides an in-depth analysis of the stability of this compound, recommended storage protocols, and methodologies for assessing its purity and degradation.
Core Concepts: Understanding the Azido Moiety
This compound is an organic azide (B81097). The stability of such compounds is a critical consideration due to the energetic nature of the azide group. While generally stable under controlled conditions, organic azides can be sensitive to heat, light, and chemical environments, potentially leading to decomposition. The stability of an organic azide is influenced by its molecular structure. Two common empirical rules help in assessing the potential hazards:
-
Carbon-to-Nitrogen (C/N) Ratio: A higher C/N ratio generally indicates greater stability. For this compound (C₁₆H₂₂N₄O₅), the C/N ratio is 4, suggesting a relatively stable compound that can be isolated and stored.
-
Rule of Six: This rule suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient dilution within the molecule to render it relatively safe. With 16 carbons to one azide group, this compound comfortably meets this criterion.
Despite its predicted stability, improper handling and storage can compromise the integrity of this compound, affecting experimental outcomes.
Recommended Storage and Handling
To maintain the quality and stability of this compound, the following storage and handling conditions are recommended. These are based on general guidelines for organic azides and related Boc-protected amino acids.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage | Minimizes thermal decomposition and preserves the integrity of the azide and Boc-protecting groups.[1] |
| 2-8°C for short-term use | Suitable for temporary storage during active use in the laboratory. | |
| Light | Store in an amber or opaque container in the dark. | Protects the azide group from photochemical decomposition.[1][2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents potential oxidative degradation. |
| Form | Solid form is generally more stable for long-term storage. | For use in solution, prepare fresh or store frozen at -20°C in a suitable solvent. |
| Handling | Avoid contact with heavy metals, strong acids, and halogenated solvents. | Prevents the formation of potentially explosive metal azides or toxic hydrazoic acid, and avoids reactions with halogenated solvents.[1][2][3] Use non-metal spatulas. |
Potential Degradation Pathways
The primary degradation pathways for this compound involve the decomposition of the azide group and the hydrolysis of the Boc-protecting group.
Experimental Protocols for Stability Assessment
A robust stability testing program is essential to determine the shelf-life and optimal handling conditions for this compound. A typical study would involve subjecting the compound to various stress conditions and analyzing its purity over time.
General Workflow for Stability Testing
References
An In-depth Technical Guide to Click Chemistry for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Click chemistry has revolutionized the field of protein modification, offering a suite of reactions that are highly efficient, selective, and biocompatible.[1] This guide provides a comprehensive overview of the core principles of click chemistry, detailed experimental protocols for key reactions, and insights into its application in studying signaling pathways and proteomics. The modular nature of these reactions has made them invaluable tools in drug discovery and development, enabling the precise conjugation of molecules to proteins for a variety of applications.[2][3]
Core Principles of Click Chemistry in Bioconjugation
The foundation of click chemistry lies in the concept of bioorthogonality . This term describes chemical reactions that can occur in a complex biological environment, such as inside a living cell, without interfering with or being affected by the native biochemical processes.[1] The reactants in a bioorthogonal reaction are highly selective for each other and do not cross-react with the vast array of functional groups present in biological systems.[4]
The ideal click reaction for protein modification exhibits the following characteristics:
-
High Yield: The reaction proceeds to completion or near-completion, ensuring efficient labeling of the target protein.[5]
-
High Selectivity: The reacting partners exclusively react with each other, avoiding off-target modifications.
-
Mild Reaction Conditions: The reaction occurs in aqueous solutions, at or near physiological pH and temperature, and is insensitive to oxygen.[]
-
Favorable Kinetics: The reaction proceeds at a reasonable rate even at low concentrations of reactants.
-
Inoffensive Byproducts: Any byproducts of the reaction are non-toxic to biological systems.
Key Click Chemistry Reactions for Protein Modification
Several classes of reactions fit the criteria for click chemistry and have been widely adopted for protein modification. These include the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Staudinger Ligation, and Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
Quantitative Comparison of Key Click Chemistry Reactions
The choice of a specific click chemistry reaction often depends on the experimental context, such as whether the modification is performed on purified proteins in vitro or in a live-cell setting. The following table summarizes key quantitative data for the most common click chemistry reactions used in protein modification.
| Reaction Type | Reactants | Catalyst | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Typical Yield | Biocompatibility |
| CuAAC | Azide (B81097) + Terminal Alkyne | Copper(I) | 10² - 10⁴ | >95% (in vitro) | Lower for live cells due to copper toxicity |
| SPAAC | Azide + Strained Alkyne | None | 10⁻³ - 1 | High | High; ideal for live cells and in vivo |
| Staudinger Ligation | Azide + Phosphine (B1218219) | None | ~10⁻³ | Moderate to High | High; suitable for live cells |
| IEDDA | Tetrazine + Strained Alkene/Alkyne | None | 10² - 10⁶ | High | High; ideal for live cells and in vivo |
Experimental Protocols
Site-Specific Incorporation of Bioorthogonal Moieties
A prerequisite for site-specific protein modification is the introduction of a bioorthogonal functional group (e.g., an azide or an alkyne) into the protein of interest. A common and precise method for this is the incorporation of unnatural amino acids (UAAs) bearing these functionalities. This is typically achieved by expanding the genetic code of a host organism to recognize a unique codon (often the amber stop codon) and assign it to the UAA.[7][8][9]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Purified Proteins
The CuAAC reaction is highly efficient for labeling purified proteins.[2]
Materials:
-
Azide- or alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Amine-based buffers like Tris should be avoided as they can chelate copper.[10]
-
Alkyne- or azide-functionalized probe (e.g., fluorophore, biotin).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water).
-
Copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA).[10]
-
Freshly prepared reducing agent, such as sodium ascorbate (B8700270) (e.g., 100 mM in water).
-
Degassing equipment (optional but recommended).
Procedure:
-
In a microcentrifuge tube, combine the azide- or alkyne-modified protein with the alkyne- or azide-functionalized probe.
-
Add the copper-stabilizing ligand to the reaction mixture.
-
If desired, degas the solution to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Initiate the reaction by adding the CuSO₄ solution followed by the sodium ascorbate solution. The final concentrations typically range from 50-100 µM for the probe, 50-100 µM for CuSO₄, 250-500 µM for the ligand, and 1-5 mM for sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C.
-
The labeled protein can be purified from excess reagents using standard methods such as dialysis, size-exclusion chromatography, or spin filtration.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Labeling
SPAAC is a copper-free click reaction, making it ideal for labeling proteins on the surface of or inside living cells.[7][8][9]
Materials:
-
Mammalian cells expressing the protein of interest with an incorporated strained alkyne or azide UAA.
-
Azide- or strained alkyne-functionalized probe (e.g., a fluorescent dye).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Culture the cells expressing the modified protein to the desired confluency.
-
Prepare a stock solution of the azide- or strained alkyne-functionalized probe in a biocompatible solvent like DMSO.
-
Dilute the probe stock solution in pre-warmed cell culture medium to the final desired concentration (typically 1-10 µM).
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate at 37°C for 30 minutes to 2 hours.
-
After incubation, remove the labeling medium and wash the cells several times with warm PBS to remove any unreacted probe.
-
The cells can then be fixed for imaging or lysed for downstream analysis.
Staudinger Ligation Protocol for Purified Proteins
The Staudinger ligation forms a stable amide bond between an azide and a phosphine.[4][11]
Materials:
-
Azide-modified protein in an aqueous buffer (e.g., PBS, pH 7.4).
-
Phosphine-functionalized probe.
-
A water-miscible organic solvent (e.g., DMSO or DMF) to dissolve the phosphine probe.
Procedure:
-
Dissolve the azide-modified protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the phosphine-functionalized probe in a suitable organic solvent.
-
Add the phosphine probe to the protein solution. A molar excess of the phosphine reagent (10- to 50-fold) is often used.
-
Incubate the reaction mixture at room temperature or 37°C for 12-24 hours. The reaction is typically slower than other click reactions.
-
Purify the labeled protein using standard techniques to remove excess phosphine reagent and the phosphine oxide byproduct.
Inverse-Electron-Demand Diels-Alder (IEDDA) Protocol for Protein Labeling
The IEDDA reaction between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) is exceptionally fast, making it highly suitable for in vivo applications.[2][12][13]
Materials:
-
Protein modified with a tetrazine or a strained alkene.
-
Probe functionalized with the corresponding reactive partner (strained alkene or tetrazine).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare a solution of the modified protein in the reaction buffer.
-
Add the functionalized probe to the protein solution. The reaction is often performed with near-stoichiometric amounts of the reactants due to its high efficiency.
-
Incubate the reaction at room temperature. The reaction is typically very fast and can be complete within minutes.
-
If necessary, purify the labeled protein to remove any unreacted probe.
Visualization of Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and a representative signaling pathway that can be studied using click chemistry.
Experimental Workflow for Proteomic Analysis of Click-Labeled Proteins
This workflow outlines the general steps for identifying and quantifying proteins that have been modified using click chemistry.[8][14][15]
Signaling Pathway: Investigating GPCR Ligand Binding
Click chemistry can be used to develop probes for studying G protein-coupled receptor (GPCR) signaling. For example, a known GPCR ligand can be modified with a clickable handle, allowing for the attachment of a reporter molecule to visualize receptor-ligand interactions.[1][3][16][17]
Applications in Drug Discovery and Development
Click chemistry has become an indispensable tool in the development of new therapeutics. Its applications span from the identification and validation of new drug targets to the creation of novel therapeutic modalities.
-
Activity-Based Protein Profiling (ABPP): Click chemistry is central to ABPP, a powerful technique for identifying the protein targets of small molecule inhibitors in a complex proteome.[14][15]
-
Antibody-Drug Conjugates (ADCs): The precise and stable linkages formed by click reactions are ideal for conjugating potent cytotoxic drugs to monoclonal antibodies, leading to the development of highly targeted cancer therapies.
-
Peptide and Protein Cyclization: Click chemistry can be used to cyclize peptides and proteins, which can enhance their stability, bioavailability, and therapeutic efficacy.
-
Drug Delivery: Click chemistry facilitates the construction of sophisticated drug delivery systems, such as polymer-drug conjugates and functionalized nanoparticles.
Conclusion
Click chemistry offers a versatile and powerful toolkit for the site-specific modification of proteins. The reactions are robust, highly selective, and can be performed under biocompatible conditions, making them suitable for a wide range of applications in research and drug development. By providing a means to precisely attach probes, drugs, and other molecules to proteins, click chemistry continues to enable new insights into complex biological processes and drive the innovation of novel therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 3. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staudinger Ligation [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 14. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. digital.csic.es [digital.csic.es]
- 17. pubs.acs.org [pubs.acs.org]
Technical Guide: Boc-L-Tyr(2-azidoethyl)-OH for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Boc-L-Tyr(2-azidoethyl)-OH, a valuable amino acid derivative for researchers engaged in peptide synthesis, drug discovery, and bioconjugation. The guide covers supplier information, emphasizing custom synthesis as a primary acquisition route, and provides a detailed experimental protocol for its application in copper-catalyzed click chemistry.
Introduction to this compound
This compound is a non-canonical amino acid derivative that incorporates an azidoethyl group on the phenolic side chain of tyrosine. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it well-suited for solid-phase peptide synthesis (SPPS). The key feature of this molecule is the terminal azide (B81097) group, which enables its use in highly specific and efficient "click chemistry" reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the precise and stable conjugation of peptides or other molecules containing this residue to alkyne-modified partners, such as fluorescent dyes, imaging agents, or other biomolecules.[1]
Supplier and Pricing Information
As of late 2025, this compound is not widely available as a standard catalog item from major chemical suppliers. The primary route for obtaining this specialized reagent is through custom synthesis.
Identified Supplier:
MedChemExpress has been identified as a potential supplier, listing the compound as a click chemistry reagent.[1][2] However, specific details regarding catalog numbers, pricing, purity, and available quantities are not publicly listed, suggesting it may be synthesized on demand.
Custom Synthesis Providers:
For researchers requiring specific quantities or purities, engaging a custom synthesis service is the most reliable approach. Several companies specialize in the synthesis of non-natural amino acids and their derivatives.
| Company | Service Highlights |
| BOC Sciences | Offers comprehensive custom synthesis of over 6,000 amino acid derivatives, including those with novel functional groups like azides. They provide services for both small-scale research and large-scale production. |
| AminoPrimeCentral | A global provider of custom synthesis solutions for the pharmaceutical and biotech industries, specializing in complex amino acid derivatives and peptides from milligram to kilogram scale. |
| MilliporeSigma (Sigma-Aldrich) | Provides custom peptide synthesis services and has a broad portfolio of amino acids and derivatives, offering expertise in complex and modified peptide design. |
| Tocris Bioscience | Specializes in the custom synthesis of complex organic molecules, including amino acids and peptides, on a milligram to kilogram scale. |
It is recommended to contact these providers directly to inquire about the synthesis of this compound to your required specifications.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a representative protocol for the conjugation of an azide-containing peptide (incorporating this compound) to an alkyne-modified molecule. This protocol is based on established methods for CuAAC bioconjugation.[3][4][5][6]
Materials:
-
Azide-modified peptide (containing the Tyr(2-azidoethyl) residue)
-
Alkyne-functionalized molecule (e.g., a fluorescent dye with a terminal alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)
-
Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand solution (e.g., 50 mM in water)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or a similar biocompatible buffer, pH 7.0-7.5.
-
Deionized water
-
Purification system (e.g., HPLC or size-exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mM.
-
Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO or water) to a concentration of 10-50 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified peptide solution with a 1.5 to 5-fold molar excess of the alkyne-functionalized molecule.
-
Add the THPTA ligand to the reaction mixture to a final concentration that is five times the concentration of the copper sulfate to be added. THPTA helps to stabilize the Cu(I) oxidation state and protect the biomolecules.[3][5]
-
Add the CuSO₄ solution to the mixture to a final concentration of 0.1 to 1 mM.
-
-
Initiation of the Reaction:
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1 to 4 hours. For more sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours). Reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the resulting triazole-linked conjugate from excess reagents and byproducts. High-performance liquid chromatography (HPLC) is a commonly used method for peptide purification.
-
Visualizations
Logical Workflow for Acquiring and Using this compound
Caption: Workflow for obtaining and utilizing this compound.
Experimental Workflow for CuAAC Reaction
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. jenabioscience.com [jenabioscience.com]
- 4. mdpi.com [mdpi.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Boc-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the site-specific labeling of proteins using the unnatural amino acid (UAA) Boc-L-Tyr(2-azidoethyl)-OH. This method leverages the power of genetic code expansion to introduce a bioorthogonal azide (B81097) handle into a protein of interest at a specific tyrosine residue. The incorporated azide group can then be selectively modified via "click chemistry," enabling the attachment of a wide range of probes for visualization, tracking, and functional studies.
This two-step strategy, combining genetic incorporation with bioorthogonal ligation, offers precise control over the location of the modification, minimizing perturbation to the protein's native structure and function. The protocols provided herein cover the incorporation of this compound into proteins expressed in E. coli and the subsequent labeling using either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.
Introduction to Azide-Based Protein Labeling
Site-specific protein modification is a powerful tool in chemical biology and drug development.[1] The introduction of bioorthogonal functional groups, such as azides, into proteins allows for their covalent labeling with a variety of probes, including fluorophores, biotin, or drug molecules, without interfering with native cellular processes.[2][3] The azide group is particularly well-suited for this purpose due to its small size, metabolic stability, and lack of reactivity towards endogenous functional groups in biological systems.[1]
The strategy outlined here involves the replacement of a specific tyrosine codon in the gene of interest with an amber stop codon (TAG).[4][5] An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA are then used to specifically recognize the amber codon and incorporate this compound during protein translation.[6][7] Once the azide-functionalized protein is expressed and purified, it can be reacted with an alkyne-containing probe via click chemistry.[8][9]
Experimental Overview
The overall workflow for protein labeling with this compound consists of two main stages:
-
Incorporation of the Unnatural Amino Acid: This involves genetic manipulation to introduce an amber stop codon at the desired tyrosine position in the target protein's gene. The protein is then expressed in a host organism (e.g., E. coli) co-expressing an orthogonal tRNA/aaRS pair that specifically incorporates this compound in response to the amber codon.
-
Click Chemistry Labeling: The purified azide-containing protein is then reacted with an alkyne-functionalized molecule of interest (e.g., a fluorescent dye) through either CuAAC or SPAAC to form a stable triazole linkage.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 6. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 7. Proteins Carrying One or More Unnatural Amino Acids - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
Revolutionizing Bioconjugation: Application of Boc-L-Tyr(2-azidoethyl)-OH in Copper-Catalyzed Click Chemistry
Introduction
The field of bioconjugation has been significantly advanced by the advent of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a cornerstone technique, enabling the efficient and specific covalent linking of molecular entities. This application note provides a detailed overview and experimental protocols for the use of Boc-L-Tyr(2-azidoethyl)-OH, a versatile unnatural amino acid, in CuAAC reactions. This reagent is particularly valuable for researchers, scientists, and drug development professionals seeking to incorporate a bioorthogonal handle into peptides and other biomolecules for subsequent modification, such as the attachment of imaging agents, therapeutic payloads, or for studying biological signaling pathways.
This compound contains a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, making it compatible with standard solid-phase peptide synthesis (SPPS) protocols. The key feature of this amino acid is the 2-azidoethyl ether modification on the tyrosine side chain. The azide (B81097) group serves as a bioorthogonal chemical handle that does not react with native biological functionalities. It selectively and efficiently reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[1] This robust and irreversible conjugation method has found widespread use in the development of peptide-drug conjugates (PDCs), diagnostic tools, and for the site-specific labeling of proteins.[2]
Key Applications:
-
Peptide-Drug Conjugates (PDCs): Site-specific incorporation of this compound into a peptide sequence allows for the precise attachment of a cytotoxic drug, improving its therapeutic index.
-
Biomolecule Labeling: Peptides or proteins containing the azido-tyrosine residue can be readily labeled with alkyne-functionalized fluorescent dyes, biotin (B1667282), or other reporter molecules for visualization and tracking studies.[3]
-
Probing Signaling Pathways: The ability to attach specific probes to peptides allows for the investigation of their interactions and roles in cellular signaling cascades.
-
Development of Novel Biomaterials: The stable triazole linkage formed via CuAAC can be used to crosslink peptides or attach them to surfaces, creating novel biomaterials with tailored properties.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) and its subsequent use in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual Boc-SPPS procedure for incorporating this compound into a peptide chain.
Materials:
-
This compound
-
Appropriate resin for Boc-SPPS (e.g., Merrifield resin)
-
Other Boc-protected amino acids
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (for Fmoc deprotection if using a hybrid strategy)
-
Cleavage cocktail (e.g., HF/anisole or TFA/TIS/H₂O)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling protocol with DCC/DIC and DIEA in DMF.
-
Boc Deprotection: Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a 10% solution of DIEA in DMF.
-
Amino Acid Coupling: For subsequent amino acid couplings, including this compound, pre-activate the amino acid with a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIEA or 2,4,6-collidine) in DMF. Add the activated amino acid to the resin and allow the reaction to proceed for 1-2 hours.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps until the desired peptide sequence is synthesized.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail.
-
Purification: Purify the crude peptide containing the azido (B1232118) functionality by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the CuAAC reaction between an azide-containing peptide and an alkyne-functionalized molecule.
Materials:
-
Azide-containing peptide (synthesized as per Protocol 1)
-
Alkyne-functionalized molecule (e.g., a drug, dye, or biotin derivative)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMSO/water mixture, DMF, or t-BuOH/water)
-
Purification supplies (e.g., RP-HPLC columns)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-containing peptide in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare fresh stock solutions of CuSO₄·5H₂O and sodium ascorbate in water.
-
Prepare a stock solution of the copper ligand (TBTA or THPTA) in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing peptide, the alkyne-functionalized molecule (typically in a slight excess, e.g., 1.2 equivalents), and the copper ligand.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
The final concentrations of the reactants can be optimized but a typical starting point is:
-
Azide-peptide: 1 mM
-
Alkyne-molecule: 1.2 mM
-
CuSO₄: 0.1-0.5 mM
-
Ligand: 0.5-2.5 mM (typically 5-fold excess to copper)
-
Sodium ascorbate: 1-5 mM
-
-
The reaction is typically performed at room temperature for 1-4 hours. Reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Upon completion, the reaction mixture can be diluted with a suitable buffer and purified by RP-HPLC to isolate the desired triazole-linked conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by mass spectrometry and HPLC.
-
Quantitative Data Summary
The efficiency of the CuAAC reaction is dependent on several factors including the nature of the substrates, catalyst system, and reaction conditions. The following table summarizes typical reaction parameters and expected outcomes based on literature for similar systems.
| Parameter | Recommended Range | Typical Outcome | Reference |
| Reactant Ratio (Alkyne:Azide) | 1.1:1 to 2:1 | High conversion | [4] |
| Copper(I) Source | CuSO₄/Sodium Ascorbate | High Yield | [4] |
| Copper Concentration | 50 µM - 500 µM | Efficient catalysis | [5] |
| Ligand | TBTA, THPTA | Increased rate, protects biomolecule | [4][6] |
| Ligand to Copper Ratio | 5:1 | Optimal performance | [5] |
| Solvent | DMSO/H₂O, t-BuOH/H₂O, DMF | Good solubility and reactivity | [7] |
| Reaction Time | 30 min - 4 hours | >90% conversion | [2] |
| Temperature | Room Temperature | Mild and compatible with biomolecules | [2] |
| Yield | > 80% (after purification) | High purity product | [2] |
Visualizations
Workflow for Peptide-Drug Conjugation using CuAAC
Caption: Workflow for peptide-drug conjugate synthesis.
Schematic of the CuAAC Reaction
Caption: Copper-catalyzed azide-alkyne cycloaddition.
Note on Placeholder Images: The DOT script for the reaction schematic includes placeholders for chemical structures (azide_structure.png, alkyne_structure.png, triazole_structure.png). In a final document, these would be replaced with actual chemical structure images.
Conclusion
This compound is a highly valuable building block for the introduction of a bioorthogonal azide handle into peptides. The subsequent copper-catalyzed azide-alkyne cycloaddition reaction provides a robust and efficient method for the site-specific conjugation of a wide variety of molecules. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement this powerful technology in their drug discovery and development efforts, as well as in fundamental biological research. The mild reaction conditions and high selectivity of the CuAAC reaction make it an indispensable tool for modern bioconjugation.[1]
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Boc-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Boc-L-Tyr(2-azidoethyl)-OH in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This powerful, copper-free click chemistry technique enables the efficient and bioorthogonal conjugation of molecules for a wide range of applications in research, drug development, and materials science.
Introduction to SPAAC
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between a cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide (B81097).[1] The driving force for this reaction is the high ring strain of the cyclooctyne, which allows the cycloaddition to proceed rapidly at physiological temperatures and in aqueous solutions without the need for a cytotoxic copper catalyst.[2][3] This makes SPAAC an ideal tool for bioconjugation, enabling the precise modification of biomolecules in complex biological environments.[4]
This compound is a versatile building block that incorporates an azide moiety onto a protected tyrosine amino acid. This allows for the site-specific introduction of a "clickable" handle into peptides, proteins, or other molecules of interest. The Boc protecting group on the amine and the carboxylic acid provides orthogonality for standard peptide synthesis strategies.
Applications in Research and Drug Development
The unique characteristics of SPAAC using this compound open up a multitude of applications:
-
Peptide and Protein Modification: Site-specific incorporation of this compound into a peptide sequence allows for the subsequent conjugation of various functionalities, such as fluorophores, polyethylene (B3416737) glycol (PEG), or targeting ligands.
-
Antibody-Drug Conjugates (ADCs): The development of ADCs can be facilitated by introducing an azide handle for the precise attachment of cytotoxic payloads to a monoclonal antibody.
-
Surface Functionalization: Surfaces can be modified with azide-containing molecules and subsequently functionalized with cyclooctyne-bearing ligands for applications in biosensors and biomaterials.[5]
-
Drug Delivery: Azide-modified drug molecules or delivery vehicles can be conjugated with targeting moieties to enhance their specificity and efficacy.
Experimental Protocols
The following protocols provide a general framework for performing SPAAC reactions with this compound. Optimal conditions may vary depending on the specific substrates and desired application.
Protocol 1: General Solution-Phase SPAAC with a DBCO-Containing Molecule
This protocol describes the reaction of this compound with a generic DBCO-functionalized molecule (e.g., DBCO-amine, DBCO-PEG).
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (for aqueous reactions)
-
Deionized water
-
Nitrogen or Argon gas
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
-
NMR Spectrometer
Procedure:
-
Dissolution of Reactants:
-
Dissolve this compound in an appropriate solvent (e.g., DMF or DMSO) to a final concentration of 10 mM.
-
Dissolve the DBCO-functionalized molecule in the same solvent to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add equimolar amounts of the this compound solution and the DBCO-functionalized molecule solution.
-
For sensitive substrates, the reaction can be performed under an inert atmosphere (nitrogen or argon).
-
The reaction can also be performed in aqueous buffers like PBS, depending on the solubility of the reactants.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the reaction progress by TLC or HPLC. A typical reaction time is 1-4 hours. The reaction can be left overnight if necessary.
-
-
Reaction Quenching (Optional):
-
For some applications, it may be necessary to quench any unreacted DBCO. This can be achieved by adding a small excess of an azide-containing compound, such as sodium azide (note: handle with caution).
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the resulting triazole product by flash column chromatography on silica (B1680970) gel or by preparative HPLC. The choice of eluent will depend on the polarity of the product.
-
-
Characterization:
-
Confirm the identity and purity of the product by HPLC, Mass Spectrometry (HRMS), and NMR spectroscopy (¹H and ¹³C).
-
Quantitative Data
Due to the vast number of possible reaction partners, specific quantitative data for every conceivable SPAAC reaction with this compound is not feasible to list. However, the following table provides representative data for typical SPAAC reactions, which are generally high-yielding.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Azide-modified Peptide | DBCO-Fluorophore | PBS | 25 | 2 | >90 | General Knowledge |
| Azide-functionalized Protein | BCN-PEG | Aqueous Buffer | 37 | 4 | 85-95 | General Knowledge |
| Small Molecule Azide | DBCO-Biotin | DMF/H₂O | 25 | 1 | >95 | General Knowledge |
Visualizations
SPAAC Reaction Mechanism
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Workflow for SPAAC Conjugation
Caption: General workflow for a SPAAC conjugation experiment.
Conclusion
This compound is a valuable reagent for introducing an azide functionality for subsequent SPAAC ligation. The protocols and information provided herein offer a solid foundation for researchers and drug development professionals to utilize this powerful bioorthogonal chemistry in their work. The high efficiency, selectivity, and biocompatibility of SPAAC make it a superior choice for a wide array of bioconjugation applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Linker-Engineered Tyrosine-Azide Coatings for Stable Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-tyr(boc)-OH | C19H27NO7 | CID 7010630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc Deprotection of Boc-L-Tyr(2-azidoethyl)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics, diagnostic agents, and research tools. Boc-L-Tyr(2-azidoethyl)-OH is a valuable building block that introduces a bioorthogonal azide (B81097) handle into a peptide sequence. This azide group can be selectively modified through reactions like the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of various functionalities such as fluorophores, imaging agents, or polyethylene (B3416737) glycol (PEG) chains.
In solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy, the repetitive removal of the Nα-tert-butyloxycarbonyl (Boc) group is a critical step. This process must be efficient and selective, without affecting the acid-labile side-chain protecting groups or the integrity of the growing peptide chain. This application note provides a detailed protocol for the Boc deprotection of this compound on a solid support and discusses important considerations for its successful implementation.
The 2-azidoethyl group on the tyrosine side chain is generally stable to the acidic conditions required for Boc deprotection, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). However, careful optimization of reaction conditions and consideration of downstream steps, such as the final cleavage from the resin, are essential to ensure high yield and purity of the target peptide.
Data Presentation
While specific quantitative data for the deprotection of this compound is not extensively available in the literature, the following table summarizes typical conditions and expected outcomes for standard Boc deprotection in SPPS. These values can serve as a baseline for optimizing the deprotection of this specific modified amino acid.
| Parameter | Condition | Expected Efficiency | Key Considerations |
| Deprotection Reagent | 25-50% TFA in DCM | >99% | Higher TFA concentrations can lead to faster deprotection but may increase the risk of side-chain protecting group cleavage over many cycles. |
| Reaction Time | 1 x 1 min pre-wash, 1 x 20-30 min treatment | >99% | Incomplete deprotection can lead to deletion sequences. Longer times may be needed for sterically hindered amino acids. |
| Washes | DCM (3-5 times), IPA (2-3 times) | N/A | Thorough washing is crucial to remove residual acid and byproducts before the next coupling step. |
| Neutralization | 10% DIEA in DCM | >99% | The deprotected amine is a TFA salt and must be neutralized to the free amine before coupling. |
Experimental Protocols
This section provides a detailed protocol for the manual Boc deprotection of a peptide-resin containing L-Tyr(2-azidoethyl)-OH during solid-phase peptide synthesis.
Materials
-
Peptide-resin functionalized with this compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA), reagent grade
-
Isopropyl alcohol (IPA), reagent grade
-
Solid-phase peptide synthesis vessel with a sintered glass frit
-
Shaker or bubbler for agitation
Protocol: Boc Deprotection Cycle
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel.
-
Pre-wash: Drain the DCM and add a solution of 25-50% TFA in DCM to the resin. Agitate for 1-2 minutes and then drain the solution. This step helps to remove any residual water and prepares the resin for the main deprotection step.
-
Deprotection: Add a fresh solution of 25-50% TFA in DCM (approximately 10 mL per gram of resin) to the reaction vessel. Agitate the mixture for 20-30 minutes at room temperature. The tert-butyl carbocation formed during deprotection is volatile and is removed with the TFA solution.[1]
-
Washing: Drain the TFA solution and wash the resin thoroughly to remove residual acid and byproducts. A typical washing sequence is as follows:
-
DCM (3 x 10 mL/g resin)
-
IPA (2 x 10 mL/g resin)
-
DCM (3 x 10 mL/g resin)
-
-
Neutralization: To neutralize the newly formed N-terminal ammonium (B1175870) trifluoroacetate (B77799) salt, add a solution of 10% DIEA in DCM to the resin. Agitate for 5-10 minutes. Repeat this step once more.
-
Final Washes: Drain the neutralization solution and wash the resin with DCM (3-5 x 10 mL/g resin) to remove excess DIEA and its salts.
-
Readiness for Coupling: The resin is now ready for the coupling of the next Boc-protected amino acid.
Monitoring the Deprotection
The completeness of the Boc deprotection can be qualitatively monitored using the Kaiser test (ninhydrin test). A positive Kaiser test (blue beads) indicates the presence of a free primary amine, signifying successful deprotection.
Mandatory Visualizations
Caption: Workflow for the Boc deprotection cycle in SPPS.
Caption: Chemical mechanism of Boc deprotection and neutralization.
Discussion and Important Considerations
-
Stability of the Azido (B1232118) Group: The 2-azidoethyl side chain is generally stable under the standard acidic conditions of Boc deprotection (TFA/DCM). However, it is important to avoid unnecessarily harsh conditions or prolonged exposure to strong acids to minimize the risk of any potential side reactions.
-
Scavengers: During the repetitive Boc deprotection steps, scavengers are typically not required unless other sensitive amino acids like Tryptophan or Methionine are present in the peptide sequence. However, for the final cleavage of the peptide from the resin, which involves stronger acidic conditions (e.g., HF or TFMSA), the choice of scavengers is critical. Thiol-based scavengers, such as dithiothreitol (B142953) (DTT) or ethanedithiol (EDT), can potentially reduce the azide group to an amine. Therefore, for peptides containing azido functionalities, it is advisable to use non-thiol scavengers like triisopropylsilane (B1312306) (TIS) and water in the final cleavage cocktail.
-
Orthogonality: The Boc/Bzl strategy is considered quasi-orthogonal because both the Boc group and many side-chain protecting groups (like benzyl (B1604629) ethers) are acid-labile.[1] The selectivity is achieved by using milder acidic conditions (e.g., 25-50% TFA) for Boc removal and much stronger acids (e.g., HF) for the final cleavage. It is crucial to ensure that the 2-azidoethyl group remains attached to the tyrosine during the final cleavage step.
-
Aggregation: For long or hydrophobic peptide sequences, aggregation can hinder the efficiency of both deprotection and coupling steps. Using optimized solvents, higher temperatures, or incorporating pseudoproline dipeptides can help to mitigate aggregation issues.
Conclusion
The Boc deprotection of this compound can be successfully achieved using standard solid-phase peptide synthesis protocols with careful consideration of the reaction conditions. The stability of the azidoethyl group to TFA allows for its incorporation into peptides using the well-established Boc/Bzl strategy. By following the detailed protocol and considering the key points discussed, researchers can effectively synthesize peptides containing this versatile bioorthogonal handle for a wide range of applications in chemical biology and drug discovery.
References
Application Notes and Protocols for Live Cell Labeling with Azido-Functionalized Amino Acids
Introduction and Application Notes
These notes provide protocols for the labeling of proteins in living cells using amino acids functionalized with an azide (B81097) group, which can then be detected via "click chemistry." We first address the properties of Boc-L-Tyr(2-azidoethyl)-OH and then provide a detailed, actionable protocol using a suitable alternative for metabolic labeling, L-Azidohomoalanine (AHA) .
1.1. Analysis of this compound for Live Cell Labeling
This compound is an amino acid derivative that contains an azide group, making it a potential tool for bioorthogonal labeling. However, its direct use for the metabolic labeling of proteins in living cells is not feasible due to the presence of the tert-butyloxycarbonyl (Boc) protecting group on its alpha-amino group.
-
Steric Hindrance: The bulky Boc group on the primary amine of the amino acid prevents it from being recognized and utilized by the cell's natural protein synthesis machinery, specifically the aminoacyl-tRNA synthetases. These enzymes are responsible for charging tRNAs with their corresponding amino acids, a crucial step for protein translation.
-
Incompatibility of Boc Deprotection with Live Cells: The removal of the Boc group (deprotection) is necessary to free the alpha-amino group. This process typically requires harsh acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][3] Such conditions are not compatible with maintaining the viability of living cells, as they would lead to widespread protein denaturation and cell death. While milder deprotection methods exist, they are generally not suitable for use in the complex intracellular environment.[1]
Due to these fundamental limitations, This compound cannot be directly used for metabolic protein labeling in live cells.
1.2. Alternative Strategy: Metabolic Labeling with L-Azidohomoalanine (AHA)
A well-established and effective alternative for metabolic labeling of proteins in live cells is the use of L-azidohomoalanine (AHA). AHA is an analogue of the amino acid methionine, where the terminal methyl group of the side chain is replaced by an azide group.
-
Bio-incorporation: Because the alpha-amino and carboxyl groups are unmodified, AHA is recognized by the cell's methionyl-tRNA synthetase and is incorporated into newly synthesized proteins in place of methionine.
-
Bioorthogonality: The azide group is biologically inert and does not interfere with cellular processes. It serves as a "handle" for subsequent chemical ligation.
-
Detection via Click Chemistry: After incorporation, the azide-labeled proteins can be detected with high specificity by reaction with a fluorescent probe or affinity tag that contains a complementary alkyne group. This reaction, known as click chemistry, is highly efficient and can be performed under biocompatible conditions.[4]
We present detailed protocols for the metabolic labeling of live cells with AHA, followed by detection using either copper-catalyzed or strain-promoted azide-alkyne cycloaddition.
Experimental Protocols
2.1. Protocol 1: Metabolic Labeling of Live Cells with AHA
This protocol describes the incorporation of AHA into proteins of cultured mammalian cells.
Materials:
-
Mammalian cells of choice (e.g., HeLa, HEK293T, A549)
-
Complete cell culture medium (e.g., DMEM, MEM)
-
Methionine-free medium (e.g., DMEM lacking L-methionine)
-
L-Azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS), dialyzed
-
Penicillin-Streptomycin (optional)
Procedure:
-
Cell Culture: Culture cells to a confluency of 70-80% in complete medium in the desired format (e.g., 6-well plates, chamber slides).
-
Methionine Starvation (Optional but Recommended): To increase the efficiency of AHA incorporation, gently aspirate the complete medium, wash the cells once with pre-warmed PBS, and replace it with pre-warmed methionine-free medium supplemented with dialyzed FBS. Incubate the cells for 30-60 minutes at 37°C and 5% CO₂.
-
AHA Labeling: Prepare a stock solution of AHA in sterile water or PBS. Dilute the AHA stock solution into fresh methionine-free medium (supplemented with dialyzed FBS) to the desired final concentration (typically 25-100 µM).
-
Remove the starvation medium and add the AHA-containing medium to the cells.
-
Incubation: Incubate the cells for the desired period (typically 4-24 hours) at 37°C and 5% CO₂ to allow for the incorporation of AHA into newly synthesized proteins. The optimal incubation time will depend on the protein of interest's turnover rate and the cell type.
-
Washing: After incubation, gently aspirate the AHA-containing medium and wash the cells three times with pre-warmed PBS to remove any unincorporated AHA. The cells are now ready for fixation and click chemistry detection, or for live-cell click chemistry.
2.2. Protocol 2: Detection of Azide-Labeled Proteins via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
SPAAC is the recommended method for live-cell imaging as it does not require a cytotoxic copper catalyst.[4] It utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) conjugated to a fluorescent dye.
Materials:
-
AHA-labeled live cells (from Protocol 2.1)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-PEG4-5/6-TAMRA, BCN-FITC)
-
Live cell imaging medium (e.g., FluoroBrite DMEM)
-
Hoechst 33342 or DAPI (for nuclear counterstaining, optional)
Procedure:
-
Prepare Labeling Solution: Prepare a 1-10 µM solution of the cyclooctyne-fluorophore conjugate in live cell imaging medium. The optimal concentration should be determined empirically.
-
Labeling Reaction: Add the labeling solution to the AHA-labeled live cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with live cell imaging medium to remove the excess fluorescent probe.
-
Counterstaining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 (1 µg/mL) for 10-15 minutes.
-
Imaging: Image the cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorophore.
2.3. Protocol 3: Detection of Azide-Labeled Proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Fixed Cells
CuAAC is a highly efficient reaction but the copper(I) catalyst is toxic to live cells. Therefore, this protocol is for fixed cells.
Materials:
-
AHA-labeled cells (from Protocol 2.1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Click-&-Go® Cell Reaction Buffer Kit or individual components:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
-
Alkyne-fluorophore conjugate (e.g., Alkyne-Alexa Fluor 488)
-
PBS
Procedure:
-
Fixation: Fix the AHA-labeled cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a typical reaction, mix the following in order:
-
PBS
-
Alkyne-fluorophore (final concentration 1-10 µM)
-
CuSO₄ (final concentration 100-200 µM)
-
THPTA (if used, typically at 5x the concentration of CuSO₄)
-
Sodium Ascorbate (freshly prepared, final concentration 1-2 mM)
-
-
Click Reaction: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining and Imaging: Proceed with optional counterstaining and fluorescence microscopy as described in the SPAAC protocol.
2.4. Protocol 4: Cell Viability Assay
It is important to assess the cytotoxicity of the labeling and detection procedures. A simple MTT or PrestoBlue assay can be used.
Procedure:
-
Plate cells in a 96-well plate and perform the complete labeling and detection protocol (either SPAAC or a mock live-cell CuAAC to assess toxicity of components).
-
Include control wells: untreated cells, cells treated only with AHA, and cells treated only with the click chemistry reagents.
-
After the final washing step, add a viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Data Presentation
Table 1: Recommended Concentrations and Incubation Times for Live Cell Labeling
| Parameter | Reagent | Cell Type | Concentration | Incubation Time | Temperature |
| Metabolic Labeling | L-Azidohomoalanine (AHA) | HeLa, HEK293T | 25 - 100 µM | 4 - 24 hours | 37°C |
| SPAAC Detection | DBCO-Fluorophore | Most mammalian cells | 1 - 10 µM | 30 - 60 min | 37°C |
| CuAAC Detection (Fixed) | Alkyne-Fluorophore | Fixed cells | 1 - 10 µM | 30 - 60 min | Room Temp. |
| CuSO₄ | Fixed cells | 100 - 200 µM | 30 - 60 min | Room Temp. | |
| Sodium Ascorbate | Fixed cells | 1 - 2 mM | 30 - 60 min | Room Temp. |
Table 2: Example Cell Viability Data (MTT Assay)
| Treatment Condition | Cell Viability (% of Control) | Standard Deviation |
| Untreated Control | 100% | ± 5.2% |
| 50 µM AHA (24h) | 98% | ± 6.1% |
| 5 µM DBCO-Fluorophore (1h) | 95% | ± 7.3% |
| Complete SPAAC Labeling | 94% | ± 6.8% |
| Mock CuAAC Reagents (Live) | 45% | ± 8.5% |
Visualizations
Caption: Workflow for metabolic labeling of live cells with AHA followed by SPAAC detection.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
Fluorescent labeling of proteins using Boc-L-Tyr(2-azidoethyl)-OH and an alkyne probe
Application Notes: Fluorescent Labeling of Proteins using Boc-L-Tyr(2-azidoethyl)-OH
Introduction
Site-specific fluorescent labeling of proteins is a powerful technique for elucidating protein function, tracking localization, and studying interactions within complex biological systems.[1] Traditional methods often target naturally occurring amino acids like cysteine or lysine, which can lead to heterogeneous labeling and potential disruption of protein function. The genetic incorporation of unnatural amino acids (UAAs) with bioorthogonal functional groups offers a precise alternative, allowing for the covalent attachment of probes at virtually any desired position in a protein's structure.[1][2]
This document details the use of This compound , an unnatural amino acid containing an azide (B81097) moiety, for site-specific protein labeling. The workflow involves two key stages:
-
Genetic Incorporation: An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA are used to incorporate this compound into a target protein in response to a specific codon, typically the amber stop codon (TAG).[3][4][5]
-
Bioorthogonal Ligation: The azide group on the incorporated UAA serves as a chemical handle for covalent modification. Using the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," an alkyne-functionalized fluorescent probe is attached to the protein.[6][7][8]
This method is highly valuable for researchers, scientists, and drug development professionals as it provides a robust platform for creating precisely labeled proteins for use in advanced imaging, high-throughput screening, and diagnostic assays.[9]
Visualized Workflow and Chemistry
The following diagrams illustrate the overall experimental process and the underlying chemical reaction for labeling.
Caption: Overall experimental workflow for site-specific protein labeling.
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Data Presentation: Alkyne-Activated Fluorescent Probes
A variety of alkyne-functionalized fluorescent dyes are commercially available for use in CuAAC reactions. The choice of probe depends on the specific application, available excitation sources, and desired emission spectrum.
| Fluorophore Probe (Alkyne-Activated) | Excitation Max (nm) | Emission Max (nm) | Color | Typical Labeling Efficiency* |
| AZDye 488 Alkyne | 494 | 517 | Green | > 90% |
| 5-TAMRA-Alkyne | 556 | 563 | Orange | > 90% |
| Alexa Fluor™ 594 Alkyne | 590 | 617 | Red | > 90% |
| Sulfo-Cy5-Alkyne | 647 | 663 | Far-Red | > 90% |
*Note: Labeling efficiency can vary based on reaction conditions, protein stability, and accessibility of the incorporated azide group. The values presented are representative of optimized CuAAC reactions on proteins.[7]
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound in Mammalian Cells
This protocol describes the expression of a target protein containing this compound at a specific site in mammalian cells (e.g., HEK293T).
Materials:
-
Plasmids:
-
Cell Line: HEK293T or other suitable mammalian cell line.
-
Reagents:
-
This compound.[12]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Phosphate-Buffered Saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Purification system for tagged proteins (e.g., Ni-NTA resin for His-tagged proteins).
-
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent at the time of transfection.
-
Transfection:
-
Prepare a DNA mixture containing the target protein plasmid and the orthogonal aaRS/tRNA plasmid, typically at a 1:1 ratio.
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
-
UAA Supplementation and Expression:
-
24 hours post-transfection, replace the medium with fresh complete growth medium supplemented with this compound. A final concentration of 1 mM is a good starting point, but may require optimization.
-
Incubate the cells for an additional 48 hours to allow for protein expression and incorporation of the unnatural amino acid.
-
-
Cell Harvest and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Purification:
-
Collect the supernatant containing the soluble protein fraction.
-
If the target protein has an affinity tag (e.g., 6xHis), purify the protein according to the resin manufacturer's protocol.
-
Elute the purified protein and determine its concentration using a standard protein assay (e.g., BCA).
-
Verify the incorporation of the UAA and protein integrity via SDS-PAGE and mass spectrometry if possible.[13]
-
Protocol 2: Fluorescent Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to label the purified, azide-modified protein with an alkyne-fluorophore.
Materials:
-
Protein: Purified protein containing this compound (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4).
-
Reagents (Stock Solutions):
-
Equipment:
-
Desalting column or dialysis system to remove excess reagents.
-
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components. Final concentrations may need optimization.[19]
-
Azide-modified protein to a final concentration of 10-50 µM.
-
Alkyne-fluorophore to a final concentration of 100-250 µM (a 5-10 fold molar excess over the protein).
-
Copper Ligand (e.g., THPTA) to a final concentration of 500 µM.
-
Copper(II) Sulfate to a final concentration of 100 µM.
-
-
Initiate the Reaction:
-
Vortex the mixture gently.
-
Add the freshly prepared Sodium Ascorbate to a final concentration of 2.5 mM to reduce Cu(II) to the active Cu(I) state and initiate the reaction.[7]
-
Mix gently by flicking the tube.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light if using a light-sensitive fluorophore.
-
-
Removal of Excess Reagents:
-
After incubation, remove the unreacted alkyne probe, copper, and other small molecules. This can be achieved using a desalting column (e.g., Zeba™ Spin Desalting Columns) or through dialysis against PBS.
-
-
Verification of Labeling:
-
Confirm successful labeling by running the purified, labeled protein on an SDS-PAGE gel and visualizing the fluorescence using an appropriate gel imager.
-
The labeling efficiency can be quantified using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its λmax).
-
References
- 1. Click-iT™ sDIBO Alkynes for copper-free click chemistry Alexa Fluor™ 594 | Contact Us [thermofisher.com]
- 2. FastClick™ XFD350 Alkyne | AAT Bioquest [aatbio.com]
- 3. Team:TU Eindhoven/Background/Orthogonal - 2014.igem.org [2014.igem.org]
- 4. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 5. Aminoacyl-tRNA Synthetases and tRNAs for an Expanded Genetic Code: What Makes them Orthogonal? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Incorporation of 3-Azidotyrosine into Proteins Through Engineering Yeast Tyrosyl-tRNA Synthetase and Its Application to Site-Selective Protein Modification | Springer Nature Experiments [experiments.springernature.com]
- 10. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incorporation of 3-azidotyrosine into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. interchim.fr [interchim.fr]
- 18. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes: Proximity-Based Biotinylation of Cell Surface Proteins using an Azide-Functionalized Tyrosine Analog
Introduction
The study of the cell surface proteome, or "surfaceome," is critical for understanding cell signaling, adhesion, and interaction with the extracellular environment. These proteins are also primary targets for therapeutic drug development. This application note describes a powerful two-step method for the specific biotinylation of cell surface proteins for subsequent enrichment and identification by mass spectrometry.
The methodology is based on horseradish peroxidase (HRP)-mediated proximity labeling. An HRP enzyme is targeted to the cell surface, where it catalyzes the activation of a membrane-impermeable, azide-functionalized tyrosine analog, Boc-L-Tyr(2-azidoethyl)-OH . This generates short-lived, highly reactive radicals that covalently attach the azide (B81097) "handle" to proximal cell surface proteins. In a second, bioorthogonal step, the azide-labeled proteins are tagged with biotin (B1667282) using a copper-free click chemistry reaction. This robust and specific workflow enables the high-confidence identification of proteins on the plasma membrane.
Principle of the Method
The workflow consists of three main stages:
-
Enzymatic Labeling with an Azide Handle : A peroxidase enzyme (HRP), delivered to the cell surface (e.g., via a wheat germ agglutinin (WGA) conjugate that binds to cell surface glycans), is activated by a brief treatment with hydrogen peroxide (H₂O₂).[1][2] In the presence of this compound, HRP catalyzes its conversion into a phenoxy radical. This radical species has a short half-life and reacts with electron-rich amino acid residues (such as tyrosine) on proteins within a small labeling radius (typically <20 nm).[3][4] This ensures that labeling is restricted to the immediate vicinity of the HRP, providing high spatial resolution.
-
Bioorthogonal Biotinylation via Click Chemistry : The incorporated azide groups serve as bioorthogonal chemical handles. A biotin molecule conjugated to a strained alkyne, such as dibenzocyclooctyne (DBCO), is added to the cells. The azide and DBCO groups undergo a highly specific and efficient Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction, also known as copper-free click chemistry.[5][6] This reaction proceeds rapidly under physiological conditions without the need for cytotoxic copper catalysts, making it ideal for use on living cells.[5]
-
Enrichment and Proteomic Analysis : Following biotinylation, cells are lysed, and the biotin-tagged proteins are captured and enriched using streptavidin-coated affinity beads. Background contaminants are removed through stringent washing steps. The enriched proteins are then digested into peptides directly on the beads ("on-bead digestion") and subsequently identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[7][8]
Experimental Protocols
Protocol 1: Cell Surface Azide Labeling
This protocol describes the labeling of cell surface proteins with the azide handle using WGA-HRP.
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 10 cm dish)
-
Wash Buffer: Ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS)
-
WGA-HRP conjugate (commercially available)
-
This compound solution: 5 mM stock in DMSO
-
Hydrogen peroxide (H₂O₂): 30% (w/w) stock solution
-
Quenching Solution: DPBS containing 10 mM sodium ascorbate (B8700270) and 10 mM sodium azide
Procedure:
-
Grow cells to 80-90% confluency.
-
Wash the cells twice with ice-cold DPBS to remove serum proteins.
-
Incubate cells with WGA-HRP (e.g., 50 µg/mL in serum-free media) for 10 minutes at 37°C to allow binding to the cell surface.
-
Wash the cells twice with ice-cold DPBS to remove unbound WGA-HRP.
-
Prepare the labeling solution: Dilute the 5 mM this compound stock to a final concentration of 500 µM in DPBS. Add H₂O₂ to the labeling solution to a final concentration of 1 mM immediately before use. (Note: Prepare H₂O₂ dilution fresh from stock).
-
Add the labeling solution to the cells and incubate for 1-3 minutes at room temperature.[9]
-
Stop the reaction by removing the labeling solution and adding the Quenching Solution. Incubate for 5 minutes.
-
Wash the cells three times with ice-cold DPBS. The cells are now ready for biotinylation via click chemistry.
Protocol 2: Biotinylation using Copper-Free Click Chemistry
This protocol describes the attachment of biotin to the azide-labeled proteins on the cell surface.
Materials:
-
Azide-labeled cells from Protocol 1
-
DBCO-PEG4-Biotin solution: 10 mM stock in DMSO
-
Reaction Buffer: DPBS
Procedure:
-
Prepare the click reaction solution: Dilute the 10 mM DBCO-PEG4-Biotin stock to a final concentration of 50 µM in DPBS.
-
Add the click reaction solution to the azide-labeled cells.
-
Incubate for 1 hour at 37°C to allow the SPAAC reaction to proceed.[10]
-
Wash the cells three times with ice-cold DPBS to remove unreacted DBCO-PEG4-Biotin.
-
Cells can now be harvested for lysis and protein enrichment.
Protocol 3: Protein Enrichment and On-Bead Digestion
This protocol details the capture of biotinylated proteins and their preparation for mass spectrometry.
Materials:
-
Biotinylated cells from Protocol 2
-
Lysis Buffer: RIPA buffer containing protease and phosphatase inhibitors
-
High-capacity streptavidin agarose (B213101) or magnetic beads
-
Wash Buffer 1: 2% SDS in PBS
-
Wash Buffer 2: 0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, 50 mM HEPES, pH 7.5
-
Wash Buffer 3: 10 mM Tris-HCl, pH 8.0, 250 mM LiCl, 1 mM EDTA, 0.5% NP-40, 0.5% deoxycholate
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃) in MS-grade water
-
Reducing Agent: 10 mM Dithiothreitol (DTT) in Digestion Buffer
-
Alkylating Agent: 20 mM Iodoacetamide (IAA) in Digestion Buffer
-
Trypsin/Lys-C mix, MS-grade
Procedure:
-
Cell Lysis : Scrape cells in ice-cold Lysis Buffer. Incubate on ice for 20 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Streptavidin Pulldown :
-
Equilibrate the streptavidin beads by washing them three times with Lysis Buffer.[11]
-
Add the clarified cell lysate to the equilibrated beads and incubate overnight at 4°C on a rotator.
-
-
Washing : Pellet the beads and discard the supernatant. Perform the following washes sequentially, incubating for 5 minutes for each wash:
-
Wash twice with Wash Buffer 1.
-
Wash once with Wash Buffer 2.
-
Wash once with Wash Buffer 3.
-
Wash three times with Digestion Buffer.
-
-
On-Bead Digestion :
-
Resuspend the beads in Digestion Buffer containing 10 mM DTT. Incubate at 60°C for 30 minutes to reduce disulfide bonds.[7]
-
Cool to room temperature. Add 20 mM IAA and incubate in the dark for 30 minutes to alkylate cysteines.
-
Add MS-grade Trypsin/Lys-C (e.g., 1 µg) to the bead slurry.[7]
-
Incubate overnight at 37°C with shaking.[7]
-
-
Peptide Collection :
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution by resuspending the beads in 60% acetonitrile (B52724) / 1% formic acid, incubate for 5 minutes, centrifuge, and collect the supernatant.[7]
-
Combine the supernatants.
-
-
Sample Cleanup : Dry the peptides in a vacuum centrifuge and desalt using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
Data Presentation
Quantitative analysis of LC-MS/MS data allows for the identification of proteins significantly enriched by the cell surface labeling procedure compared to negative controls (e.g., cells not treated with H₂O₂). The data can be summarized as follows.
Table 1: Representative Quantitative Proteomics Data
| Protein ID (UniProt) | Gene Name | Peptides Identified | Fold Enrichment (Label vs. Control) | p-value | Localization (GO) |
|---|---|---|---|---|---|
| P00533 | EGFR | 25 | 45.2 | 1.2e-8 | Plasma Membrane |
| P06730 | CD44 | 18 | 38.7 | 5.4e-8 | Plasma Membrane |
| P16410 | SLC2A1 | 15 | 31.5 | 9.1e-7 | Plasma Membrane |
| P08575 | ITGB1 | 21 | 29.8 | 1.5e-6 | Plasma Membrane |
| P35221 | ATP1A1 | 32 | 25.1 | 4.0e-6 | Plasma Membrane |
| Q9Y6M4 | TFRC | 12 | 22.4 | 8.2e-6 | Plasma Membrane |
| P02768 | ALB | 4 | 1.1 | 0.85 | Secreted (Background) |
| P68871 | HBB | 2 | 0.9 | 0.91 | Cytoplasm (Background) |
Data shown is for illustrative purposes and represents typical results from a cell surface proteomics experiment. Actual results will vary based on cell type and experimental conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell surface protein biotinylation.
Mechanism of Labeling and Biotinylation
Caption: Two-step mechanism of azide labeling and biotinylation.
EGFR Signaling Pathway Example
Caption: Simplified EGFR signaling pathway initiated at the cell surface.
References
- 1. Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Proximity-dependent labeling methods for proteomic profiling in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Chemical Labeling Using Biomimetic Radical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. interchim.fr [interchim.fr]
- 7. usherbrooke.ca [usherbrooke.ca]
- 8. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]
- 9. researchgate.net [researchgate.net]
- 10. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Click Reactions with Boc-L-Tyr(2-azidoethyl)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, with a specific focus on reactions involving Boc-L-Tyr(2-azidoethyl)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no yield in a CuAAC reaction involving this compound?
Low yields in CuAAC reactions can stem from several factors. The most prevalent issues include:
-
Catalyst Inactivity: The active catalyst for the click reaction is Copper(I) (Cu(I)). This species is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of dissolved oxygen.[1][2][3] Insufficient reducing agent, such as sodium ascorbate (B8700270), or exposure of the reaction to air can lead to rapid deactivation of the catalyst.[1][2]
-
Poor Reagent Quality: The purity of the azide (B81097), such as this compound, and the alkyne partner is crucial. Azide compounds can degrade over time, and impurities in any of the reagents can interfere with the catalytic cycle.[2]
-
Inappropriate Reaction Conditions: The choice of solvent, pH, temperature, and concentration of reactants can significantly impact the reaction outcome.[2][4] For instance, while the CuAAC reaction is robust in various solvents, including water, the solubility of all components, including the ligand, must be ensured.[2][3]
-
Substrate-Specific Issues: Steric hindrance near the azide or alkyne functional groups can slow down the reaction rate.[1] Additionally, other functional groups within the molecules, such as thiols, can chelate the copper catalyst, making it unavailable for the reaction.[5]
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne partner, known as Glaser coupling.[1][5] This is promoted by the presence of Cu(II) and oxygen and leads to the formation of a diyne byproduct, consuming the alkyne starting material.[1]
Q2: My this compound seems to be degrading. How can I handle and store it properly?
Organic azides can be sensitive to heat and light. It is recommended to store this compound in a cool, dark place. For long-term storage, refrigeration is advisable. When handling the compound, avoid excessive heat. If you suspect degradation, it is best to use a fresh batch or re-characterize the existing material before use.
Q3: Can the Boc protecting group be cleaved under standard click reaction conditions?
The tert-butyloxycarbonyl (Boc) group is generally stable under the neutral or slightly basic pH conditions typically used for CuAAC reactions.[6] Boc deprotection requires acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid.[6][7][8] Therefore, cleavage of the Boc group during the click reaction is unlikely unless acidic conditions are deliberately introduced.
Q4: How do I choose the right copper source and ligand for my reaction?
A common and convenient method for generating the active Cu(I) catalyst in situ is by using a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate.[3][9] This approach avoids handling potentially unstable Cu(I) salts.
The use of a stabilizing ligand is highly recommended to protect the Cu(I) catalyst from oxidation and disproportionation, thereby increasing the reaction rate and yield.[2][10] For reactions in aqueous or mixed aqueous/organic solvents, water-soluble ligands are preferred.
| Ligand | Common Solvents | Key Advantages |
| TBTA (Tris(benzyltriazolylmethyl)amine) | DMSO, aqueous buffers | Good for both organic and aqueous systems, though water solubility can be limited.[1][2] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Aqueous buffers, DMSO | Highly water-soluble, making it ideal for bioconjugation reactions.[2] |
| Amino Acids (e.g., L-Histidine) | Aqueous buffers | Can act as biocompatible ligands and may offer lower toxicity compared to other synthetic ligands.[11][12] |
Q5: What are the key side reactions to be aware of, and how can they be minimized?
The primary side reaction is the oxidative homocoupling of terminal alkynes (Glaser coupling).[1] This can be minimized by:
-
Degassing Solvents: Removing dissolved oxygen from all reaction solutions by sparging with an inert gas like argon or nitrogen is crucial to prevent the oxidation of the Cu(I) catalyst.[2][5]
-
Using an Inert Atmosphere: For particularly sensitive reactions, performing the entire experiment under an inert atmosphere (e.g., in a glovebox) can offer the best protection against oxygen.[2]
-
Sufficient Reducing Agent: Ensuring an adequate excess of sodium ascorbate helps to maintain the copper in its active Cu(I) state.[4]
Another potential issue in bioconjugation is the generation of reactive oxygen species (ROS) by the Cu(I)/Cu(II) redox cycle, which can damage sensitive amino acid residues like cysteine and methionine.[1] The use of a stabilizing ligand and degassing can help mitigate this.[1]
Troubleshooting Guide
If you are experiencing low yields with your this compound click reaction, follow this step-by-step troubleshooting guide.
Problem: Low to No Product Formation
| Potential Cause | Troubleshooting Steps | Rationale |
| Inactive Catalyst | 1. Degas all solvents and solutions thoroughly with an inert gas (Argon or Nitrogen) for at least 15-20 minutes.[2] 2. Use freshly prepared solutions , especially the sodium ascorbate solution. 3. Increase the concentration of the reducing agent (e.g., use a 5-10 fold excess of sodium ascorbate relative to the copper salt).[4] 4. Work under an inert atmosphere if possible.[2] | The active Cu(I) catalyst is readily oxidized by dissolved oxygen to inactive Cu(II).[1][2] Sodium ascorbate reduces Cu(II) to Cu(I) and scavenges oxygen. |
| Poor Reagent Quality | 1. Verify the purity of your this compound and alkyne partner using techniques like NMR or mass spectrometry. 2. Use a fresh batch of reagents if degradation is suspected. | Impurities or degradation of starting materials can inhibit the reaction.[2] |
| Suboptimal Reaction Conditions | 1. Optimize reactant concentrations. While equimolar amounts can work, using a slight excess (1.1-1.5 equivalents) of one reactant (often the less precious one) can drive the reaction to completion. 2. Ensure all components are fully dissolved. A co-solvent like DMSO or t-BuOH with water is often effective.[1] 3. Gently heat the reaction to 30-40 °C if it is sluggish at room temperature.[1] 4. Extend the reaction time. Monitor the reaction progress by TLC or LC-MS. | Solubility issues can prevent reactants from interacting effectively. Increased temperature can overcome activation energy barriers. |
| Ligand Issues | 1. Incorporate a stabilizing ligand like THPTA (for aqueous media) or TBTA into your reaction.[2] A common ratio is 1:1 ligand to copper, but can be increased up to 5:1.[5] 2. Ensure the ligand is soluble in the reaction solvent. | Ligands protect the Cu(I) catalyst from oxidation and accelerate the reaction rate.[10] |
| Inhibitory Functional Groups | 1. If your alkyne partner contains functional groups like thiols, consider using a copper-chelating resin to remove the product from the catalyst post-reaction, or use an excess of the copper/ligand complex.[1][5] | Certain functional groups can sequester the copper catalyst, making it unavailable.[1][5] |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol is a starting point and may require optimization for your specific substrates.
-
Reagent Preparation:
-
Prepare stock solutions of:
-
This compound in a suitable solvent (e.g., DMSO).
-
Your alkyne partner in a suitable solvent.
-
Copper(II) sulfate (CuSO₄) in water (e.g., 50 mM).
-
A stabilizing ligand (e.g., THPTA) in water (e.g., 50 mM).
-
Sodium ascorbate in water (e.g., 1 M). Prepare this solution fresh just before use.
-
-
-
Degassing:
-
Thoroughly degas all stock solutions and the reaction buffer by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
-
Reaction Assembly (Recommended Order of Addition):
-
In a reaction vial, add the reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5).
-
Add the this compound solution.
-
Add the alkyne partner solution.
-
Prepare a premix of the CuSO₄ and ligand solutions and add it to the reaction mixture.[2] This allows the copper-ligand complex to form.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2]
-
-
Reaction Conditions:
-
Final Concentrations (Example):
-
Azide: 1 mM
-
Alkyne: 1.2 mM
-
CuSO₄: 100 µM
-
Ligand: 500 µM
-
Sodium Ascorbate: 5 mM
-
-
Seal the reaction vial and protect it from light.
-
Stir the reaction at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, the product can be purified using standard chromatographic techniques. If necessary, copper can be removed using a chelating resin.[1]
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting low-yield click reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Incomplete Boc Deprotection of Azido-Containing Amino Acids
Welcome to the technical support center for troubleshooting challenges related to the N-α-Boc (tert-butyloxycarbonyl) deprotection of azido-containing amino acids. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental hurdles and ensure successful synthesis of azide-modified peptides and molecules.
Frequently Asked Questions (FAQs)
Q1: Is the azide (B81097) functional group stable under the acidic conditions required for Boc deprotection?
A1: Generally, the azide group is stable to the acidic conditions used for Boc deprotection, such as treatment with trifluoroacetic acid (TFA).[1] However, the choice of scavengers in the cleavage cocktail is critical. Thiol-based scavengers, such as 1,2-ethanedithiol (B43112) (EDT) and dithiothreitol (B142953) (DTT), can cause the reduction of the azide group to a primary amine.[1] Therefore, it is crucial to use a cleavage cocktail with scavengers compatible with the azide functionality, such as triisopropylsilane (B1312306) (TIS).[1]
Q2: What are the primary signs of incomplete Boc deprotection?
A2: Incomplete Boc deprotection can manifest in several ways. Signs often include the presence of the starting material in your reaction mixture, which can be observed through techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry (LC-MS).[2] In the context of solid-phase peptide synthesis (SPPS), incomplete deprotection can lead to the deletion of amino acid residues in the final peptide sequence.[2] A complex mixture of products observed by HPLC or LC-MS can also indicate incomplete deprotection.[2]
Q3: What are scavengers, and why are they necessary during Boc deprotection?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation that is generated upon cleavage of the Boc group.[2][3] This carbocation is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan, methionine, cysteine, and tyrosine.[2][3][4] Scavengers are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of your substrate, thus preventing the formation of side products.[2]
Troubleshooting Guide
Issue 1: Incomplete removal of the Boc group.
-
Possible Cause 1: Insufficient Acid Concentration or Reaction Time. Standard deprotection conditions may not be sufficient, especially for sterically hindered amino acids.[2][5]
-
Possible Cause 2: Steric Hindrance. The structural environment around the Boc-protected amine can physically obstruct the acid's access, slowing down the deprotection reaction.[2][5]
Issue 2: Reduction of the azide group to an amine.
-
Possible Cause: Incompatible Scavengers. The most common cause of azide reduction is the use of thiol-based scavengers in the deprotection cocktail.[1]
-
Solution: Avoid using scavengers such as 1,2-ethanedithiol (EDT) and dithiothreitol (DTT).[1] A recommended scavenger for peptides containing azido (B1232118) amino acids is triisopropylsilane (TIS), which effectively traps the tert-butyl cation without reducing the azide group.[1]
-
Issue 3: Observation of unexpected side products in HPLC/LC-MS.
-
Possible Cause: Alkylation of Sensitive Residues. The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains of other amino acids in the sequence (e.g., Trp, Met, Cys, Tyr).[2][4]
-
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound. For tryptophan-containing peptides, scavengers like triethylsilane (TES) or anisole (B1667542) are effective.[2] For methionine, thioanisole (B89551) can prevent S-alkylation.[2]
-
Data Presentation
Table 1: Common Boc Deprotection Conditions with TFA
| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |
| 20-25% | 1-2 hours | Room Temperature | A common and generally effective condition.[3][8] |
| 50% | 30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive substrates.[3] |
| 55% | 30 minutes | Room Temperature | May yield higher purity peptides compared to 100% TFA in some cases.[3] |
| 100% (neat TFA) | 5-15 minutes | Room Temperature | Very rapid, but carries a higher risk of side product formation.[3] |
Table 2: Effect of Scavengers on Azide Stability
| Scavenger | Observation | Recommendation |
| 1,2-ethanedithiol (EDT) | Significant reduction of the azide group to an amine.[1] | Avoid |
| Dithiothreitol (DTT) | Can cause reduction of the azide group, sometimes to a lesser extent than EDT.[1] | Avoid |
| Triisopropylsilane (TIS) | Compatible with the azide functionality; effectively scavenges tert-butyl cations without causing reduction.[1] | Recommended |
| Water | Often used in cleavage cocktails (e.g., 2.5-5%).[1][9] | Recommended |
Experimental Protocols
Protocol: Boc Deprotection of an Azido-Containing Peptide on Solid Support
This protocol is designed to minimize the reduction of the azide group while ensuring complete Boc removal.
Materials:
-
Boc-protected, azido-containing peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Reaction vessel for solid-phase synthesis
-
Shaker or bubbler
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DCM for 15-30 minutes in the reaction vessel.[6]
-
Cleavage Cocktail Preparation: In a fume hood, freshly prepare the cleavage cocktail. A common cocktail that is compatible with azido groups is 95% TFA, 2.5% water, and 2.5% TIS.[1]
-
Deprotection Reaction: Add the cleavage cocktail to the swollen resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The optimal time may vary depending on the specific amino acid sequence and the steric hindrance.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[1]
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide.
-
Washing: Carefully decant the ether and wash the peptide pellet with cold diethyl ether to remove residual scavengers and TFA.
-
Drying: Dry the final peptide product under vacuum.
Visualizations
Caption: Experimental workflow for Boc deprotection and troubleshooting.
Caption: Troubleshooting decision tree for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Boc-L-Tyr(2-azidoethyl)-OH in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Boc-L-Tyr(2-azidoethyl)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the 2-azidoethyl group on the tyrosine side chain?
The 2-azidoethyl group serves as a versatile chemical handle. The azide (B81097) moiety can be selectively modified post-synthesis via bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry". This allows for the site-specific introduction of various functionalities, such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG) chains, onto the peptide. The azide group is generally stable under both Boc and Fmoc SPPS conditions, provided that appropriate scavengers are used during cleavage.[1][2]
Q2: Is the azide group on this compound stable during the repetitive TFA deprotection steps in Boc-SPPS?
The azide functional group is generally stable to the repeated treatments with trifluoroacetic acid (TFA) used to remove the N-terminal Boc protecting group during the elongation cycles of Boc-SPPS. The primary concern for azide stability arises during the final cleavage and global deprotection step, where a prolonged exposure to strong acid in the presence of certain scavengers can lead to side reactions.
Q3: What are the most common side reactions observed when using this compound?
The most prevalent side reaction is the reduction of the azide group (-N₃) to a primary amine (-NH₂).[3][4] This results in a mass decrease of 26 Da in the final peptide. Another, less frequently reported side reaction is the conversion of the azide to a methylamine, which corresponds to a mass difference of -12 Da.[1]
Q4: Can I use standard cleavage cocktails for peptides containing this compound?
Standard cleavage cocktails, especially those containing thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT), are not recommended as they can significantly promote the reduction of the azide group.[1][3] It is crucial to use an "azide-safe" cleavage cocktail.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of peptides containing this compound.
Problem 1: Mass spectrometry analysis of my purified peptide shows a significant peak at the expected mass minus 26 Da (M-26).
-
Diagnosis: This mass loss corresponds to the reduction of the azide group (-N₃) to a primary amine (-NH₂). This is the most common side reaction and is typically caused by the scavengers used in the final cleavage cocktail. Thiol-containing scavengers are known to be the primary culprits.[3][4]
-
Solution:
-
Modify the Cleavage Cocktail: Avoid using thiol-based scavengers such as 1,2-ethanedithiol (EDT) or dithiothreitol (B142953) (DTT). A highly recommended azide-safe cleavage cocktail is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water. TIS is a non-thiol scavenger that effectively quenches carbocations without reducing the azide group.
-
Optimize Scavenger Concentration: If other sensitive residues (e.g., Trp, Met) necessitate a more complex scavenger mixture, carefully select scavengers that are compatible with azides.
-
Problem 2: My peptide is showing a peak at M-12 Da.
-
Diagnosis: This mass difference is consistent with the conversion of the azide to a methylamine. This side reaction is thought to occur via a Schmidt rearrangement involving the nucleophilic attack of the azide on tert-butyl cations generated during the cleavage of Boc and other tert-butyl-based side-chain protecting groups.[1]
-
Solution:
-
Minimize t-butyl Cation Formation: While challenging in Boc-SPPS, ensuring the most effective scavenging of tert-butyl cations is key. Using an optimized concentration of TIS can help mitigate this.
-
Alternative Protecting Group Strategy: If this side reaction is persistent and problematic, consider using an alternative protecting group for the azide-containing amino acid if available, although this would necessitate a significant change in the synthetic strategy.
-
Problem 3: I am observing incomplete cleavage from the resin or incomplete removal of other side-chain protecting groups.
-
Diagnosis: The use of a minimal, azide-safe cleavage cocktail (e.g., TFA/TIS/H₂O) may sometimes be less efficient at removing more resilient protecting groups (e.g., Arg(Tos)) compared to more aggressive cocktails.
-
Solution:
-
Extend Cleavage Time: Increase the duration of the cleavage reaction (e.g., from 2 hours to 4 hours) and monitor the completeness of the deprotection by HPLC analysis of small test cleavages.
-
Optimize Cocktail Composition: While avoiding problematic scavengers, consider the addition of other non-reductive scavengers like phenol (B47542) to improve the cleavage efficiency for certain protecting groups.
-
Data Presentation
The choice of scavenger in the cleavage cocktail is critical to prevent the reduction of the azide group. The following table summarizes the impact of different thiol scavengers on azide reduction during TFA cleavage.
| Thiol Scavenger | % Azide Reduction (Approximate) | Recommendation |
| 1,2-Ethanedithiol (EDT) | Up to 50% | Not Recommended |
| Thioanisole | Moderate | Use with caution |
| Dithiothreitol (DTT) | Low | Safer alternative to EDT if a thiol is required |
| Triisopropylsilane (TIS) | Minimal to none | Highly Recommended |
Data is based on studies of various azide-containing peptides and serves as a general guideline.[3]
Experimental Protocols
Protocol 1: Azide-Safe Cleavage and Deprotection
This protocol is recommended for peptides containing this compound and other non-thiol sensitive residues.
-
Resin Preparation: After completion of the synthesis, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under a high vacuum for at least 2 hours.
-
Prepare Cleavage Cocktail: Freshly prepare a cleavage cocktail consisting of:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Swirl the mixture gently and allow it to react at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the peptide pellet with cold ether two more times, and then dry the crude peptide under vacuum.
Mandatory Visualizations
Diagram 1: Troubleshooting Logic for Azide-Containing Peptide Synthesis
Caption: Troubleshooting workflow for identifying and addressing common side reactions.
Diagram 2: Experimental Workflow for Azide-Safe Peptide Cleavage
Caption: Step-by-step workflow for the azide-safe cleavage protocol.
References
Technical Support Center: Optimizing CuAAC Reactions with Boc-L-Tyr(2-azidoethyl)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, specifically with Boc-L-Tyr(2-azidoethyl)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of copper catalyst for the CuAAC reaction with this compound?
A1: The optimal copper catalyst concentration can vary depending on the specific alkyne substrate and reaction conditions. For bioconjugation reactions, a copper concentration in the range of 50 to 100 µM is generally recommended as a starting point.[1][2] In situations where the substrate may chelate copper ions, such as with proteins containing histidine tags, the concentration of the copper-ligand complex can be increased up to 0.5 mM.[1][2] It is crucial to perform a systematic optimization to find the ideal concentration for your specific application.
Q2: My CuAAC reaction is showing low or no yield. What are the common causes?
A2: Low or no yield in a CuAAC reaction can be attributed to several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by oxygen. This can be mitigated by using a reducing agent like sodium ascorbate (B8700270) and by degassing your solvents.
-
Poor Reagent Quality: Ensure the purity of your this compound, alkyne substrate, and solvents.
-
Inappropriate Reagent Ratios: The stoichiometry of the reactants, copper catalyst, ligand, and reducing agent is critical.
-
Catalyst Sequestration: Your substrate or other components in the reaction mixture may chelate the copper catalyst, making it unavailable for the reaction.[1][2]
-
Low Reactant Concentration: When reactant concentrations are low (e.g., below 10 µM), the reaction rate can be significantly slower.
Q3: What is the role of a ligand in the CuAAC reaction and which one should I choose?
A3: Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation, and increasing the reaction rate.[1] For aqueous systems, water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used. The ligand-to-copper ratio is also important, with a ratio of 5:1 often being effective.
Q4: Can the order of reagent addition affect the outcome of my reaction?
A4: Yes, the order of addition is important. It is generally recommended to first mix the copper source (e.g., CuSO₄) with the ligand to form the complex. This mixture is then added to the solution containing the azide (B81097) and alkyne. The reaction is typically initiated by the addition of the reducing agent (e.g., sodium ascorbate). Adding the ascorbate last prevents the premature reduction of Cu(II) before the ligand has coordinated.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Catalyst (Cu(I)) Oxidation | Ensure you are using a fresh solution of a reducing agent like sodium ascorbate. Degas all solvents by sparging with an inert gas (e.g., argon or nitrogen). |
| Sub-optimal Copper Concentration | Titrate the copper catalyst concentration. Start with a range of 50 µM to 500 µM. See the optimization protocol below. | |
| Catalyst Sequestration | If your substrate has potential copper-chelating motifs (e.g., histidines), increase the copper and ligand concentration.[1][2] Consider adding a sacrificial metal ion like Zn(II) or Ni(II) to bind to the chelating sites. | |
| Poor Reagent Quality | Confirm the purity of your this compound and alkyne partner via appropriate analytical methods (e.g., NMR, mass spectrometry). | |
| Reaction Stalls or is Sluggish | Low Reactant Concentration | If possible, increase the concentration of your azide and alkyne. For very low concentrations, a higher excess of one reactant may be necessary. |
| Insufficient Ligand | Ensure an adequate ligand-to-copper ratio is used, typically 5:1. | |
| Inappropriate Solvent | While CuAAC is robust in many solvents, solubility of all components is key. A co-solvent like DMSO or t-BuOH in water can be beneficial. | |
| Formation of Side Products | Oxidative Homocoupling of Alkyne | This can be minimized by maintaining anaerobic conditions and ensuring a sufficient concentration of the reducing agent. |
Data Presentation
Table 1: Recommended Concentration Ranges for CuAAC Reaction Components
| Component | Recommended Concentration / Molar Ratio | Notes |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 500 µM | Optimization is crucial. Start with 100 µM.[1][2] |
| Ligand (e.g., THPTA) | 5 equivalents relative to Copper | A 5:1 ligand-to-copper ratio is a good starting point. |
| Sodium Ascorbate | 5-10 equivalents relative to Copper | Use a freshly prepared solution. |
| This compound | 1.0 equivalent | |
| Alkyne Substrate | 1.0 - 1.2 equivalents | A slight excess of the alkyne can be beneficial. |
Experimental Protocols
Protocol for Optimizing Copper Catalyst Concentration
This protocol describes a method for determining the optimal copper catalyst concentration for the CuAAC reaction between this compound and a model alkyne.
Materials:
-
This compound
-
Alkyne substrate (e.g., propargylglycine)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 10 mM in deionized water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in deionized water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in deionized water, prepared fresh)
-
Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)
-
Degassed solvents (e.g., deionized water, DMSO)
Procedure:
-
Prepare a master mix containing this compound and the alkyne substrate in the reaction buffer. If necessary, use a minimal amount of a co-solvent like DMSO to ensure solubility.
-
Set up a series of reaction tubes. In each tube, aliquot the master mix.
-
Prepare a premix of the copper and ligand. For each desired final copper concentration, prepare a premixed solution of CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the copper/ligand premix to each respective reaction tube to achieve final copper concentrations of 50 µM, 100 µM, 200 µM, and 500 µM.
-
Initiate the reactions by adding the freshly prepared sodium ascorbate solution to each tube to a final concentration of 5-10 times the copper concentration.
-
Incubate the reactions at room temperature with gentle agitation.
-
Monitor the reaction progress at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) by taking aliquots from each reaction and quenching them (e.g., by adding EDTA).
-
Analyze the reaction conversion using an appropriate analytical technique such as HPLC or LC-MS to determine the percentage of product formation.
-
Plot the product yield versus copper concentration at different time points to identify the optimal catalyst loading for your specific substrates and conditions.
Visualizations
Caption: Experimental workflow for optimizing copper catalyst concentration.
References
Preventing reduction of the azide group in Boc-L-Tyr(2-azidoethyl)-OH
Welcome to the technical support center for Boc-L-Tyr(2-azidoethyl)-OH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the unwanted reduction of the azide (B81097) group during their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is the azide group on this compound under typical peptide synthesis conditions?
A: Generally, the azide functional group is robust and stable under standard solid-phase peptide synthesis (SPPS) conditions. This includes the basic conditions used for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the acidic conditions required for resin cleavage (e.g., high concentrations of trifluoroacetic acid - TFA).[1] However, the choice of reagents within the cleavage cocktail is critical to prevent unintended reduction.[1]
Q2: What is the most common reason for the reduction of the azide group during the final cleavage step?
A: The primary cause of azide group reduction is the presence of certain scavengers in the final TFA cleavage cocktail.[1] Thiol-based scavengers, in particular 1,2-ethanedithiol (B43112) (EDT), are strong reducing agents in an acidic environment and can significantly reduce the azide group to a primary amine.[1]
Q3: Are all scavengers incompatible with azide-containing peptides?
A: No, the choice of scavenger is crucial. While EDT is highly problematic, other scavengers demonstrate much better compatibility. Triisopropylsilane (TIS) is a widely used non-thiol scavenger for trapping carbocations and is generally considered safe for azides.[1] If a thiol scavenger is necessary, dithiothreitol (B142953) (DTT) has been shown to be a much safer option than EDT, causing significantly less reduction.[1]
Q4: Can I perform the cleavage step without any scavengers to protect the azide group?
A: This is strongly discouraged. Scavengers are essential for quenching reactive carbocations that are generated during the cleavage of side-chain protecting groups (e.g., from Trp, Met, Cys, Tyr). In the absence of scavengers, these carbocations can lead to various side reactions, including re-alkylation of the peptide, which results in impure products. A minimal and safe scavenger cocktail for azides typically consists of a mixture of TFA, TIS, and water.[1]
Q5: Besides the cleavage step, are there other common laboratory reagents that can reduce the azide group?
A: Yes, several common laboratory reagents can reduce azides and should be avoided if the integrity of the azide group is desired. These include:
-
Catalytic hydrogenation conditions (e.g., H₂, Pd/C, PtO₂).[2][3]
-
Strong reducing agents like sodium borohydride (B1222165) (NaBH₄), especially in the presence of metal salts like CoCl₂ or NiCl₂.[4][5]
-
Phosphines, such as triphenylphosphine (B44618) (PPh₃), which are used in the Staudinger ligation.[5][6]
Troubleshooting Guide
This guide will help you diagnose and resolve issues related to the unintended reduction of the azide group in this compound.
Problem: Mass spectrometry analysis of the cleaved peptide shows a mass loss of 26 Da, indicating the reduction of the azide (-N₃) to an amine (-NH₂).
Initial Diagnosis Workflow
Caption: Troubleshooting workflow for azide group reduction.
Data on Scavenger Compatibility
The choice of scavenger during TFA cleavage significantly impacts the stability of the azide group. The following table summarizes the percentage of azide reduction observed when cleaving various azide-containing peptides with different thiol scavengers.
| Scavenger | Concentration | Azide Reduction (%) | Recommendation |
| 1,2-Ethanedithiol (EDT) | 2.5% | High (>50%) | Not Recommended |
| Dithiothreitol (DTT) | 2.5% | Low (<10%) | Safer Alternative to EDT |
| Triisopropylsilane (TIS) | 2.5% | Minimal (<1%) | Recommended |
| Thioanisole | 2.5% | Low | Safer Alternative to EDT |
| Data is estimated from published HPLC traces and represents the conversion of the azide to the corresponding amine.[1] |
Experimental Protocols
Protocol: Cleavage of an Azide-Containing Peptide from Resin
This protocol is designed to efficiently cleave a peptide containing this compound from the resin and remove side-chain protecting groups while minimizing the risk of azide reduction.
Materials:
-
Peptide-bound resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized Water (H₂O)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Methanol
-
Centrifuge tubes
-
Shaker or rocker
-
Nitrogen or argon gas line
Procedure:
-
Resin Preparation:
-
Place the peptide-bound resin in a suitable reaction vessel.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x) to remove any residual reagents.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Preparation of the Cleavage Cocktail:
-
In a fume hood, prepare the cleavage cocktail by combining the following reagents in the specified ratio:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Deionized Water (H₂O)
-
-
Prepare the cocktail fresh just before use. For every 100 mg of resin, use approximately 2 mL of the cleavage cocktail.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin.
-
Seal the reaction vessel and place it on a shaker or rocker at room temperature.
-
Allow the reaction to proceed for 2-3 hours. The reaction time may need to be optimized depending on the specific peptide sequence and protecting groups.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
In a separate centrifuge tube, add approximately 10 times the volume of cold diethyl ether relative to the volume of the collected filtrate.
-
Slowly add the peptide-containing filtrate to the cold diethyl ether while gently vortexing. A white precipitate of the peptide should form.
-
Place the tube at -20°C for at least 30 minutes to ensure complete precipitation.
-
-
Washing and Drying:
-
Centrifuge the tube to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with a small amount of cold diethyl ether, vortex briefly, and centrifuge again. Repeat this washing step two more times to remove residual scavengers and cleavage byproducts.
-
After the final wash, carefully decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve the dried peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by mass spectrometry to confirm the correct mass and the integrity of the azide group.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Selective hydrogenation through phosphazide formation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02070K [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Amine synthesis by azide reduction [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
How to improve the efficiency of incorporating Boc-L-Tyr(2-azidoethyl)-OH into proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of incorporating the unnatural amino acid (UAA) Boc-L-Tyr(2-azidoethyl)-OH into proteins.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind incorporating this compound into a protein?
A1: The incorporation of this compound, like other UAAs, is primarily achieved through amber stop codon suppression.[1][2] This process requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The orthogonal aaRS is specifically evolved to recognize and charge the UAA onto the orthogonal tRNA, which has been engineered to recognize the UAG (amber) stop codon.[3][4] When a gene of interest containing an in-frame amber stop codon is expressed in a host cell that also expresses the orthogonal aaRS/tRNA pair and is supplied with this compound, the UAA is incorporated at the specified site, allowing for the synthesis of a full-length protein containing the UAA.[4]
Q2: Which expression systems are compatible with this compound incorporation?
A2: The incorporation of UAAs has been successfully demonstrated in various expression systems, including E. coli, mammalian cells (such as HEK293 and CHO cells), and cell-free protein synthesis (CFPS) systems.[1][5][6] The choice of system depends on the specific requirements of the target protein, such as post-translational modifications and yield.
Q3: What are the key components required for successful incorporation?
A3: The essential components include:
-
A plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.[7]
-
A plasmid encoding the orthogonal aaRS specific for this compound.
-
A plasmid expressing the corresponding orthogonal amber suppressor tRNA.[1]
-
The unnatural amino acid, this compound, added to the culture medium.[7]
Q4: How can the incorporated azido (B1232118) group be used for downstream applications?
A4: The 2-azidoethyl group serves as a bioorthogonal handle for "click chemistry."[9] This allows for the specific covalent attachment of molecules containing a complementary reactive group, such as an alkyne or a cyclooctyne.[10][11] Common applications include the attachment of fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) for improving protein stability, or cytotoxic drugs for creating antibody-drug conjugates.[9][12]
Troubleshooting Guides
Issue 1: Low or No Yield of the Full-Length Protein
This is the most common issue encountered and can be caused by several factors. A systematic approach to troubleshooting is recommended.
dot
Caption: Troubleshooting workflow for low protein yield.
-
Possible Cause 1: Inefficient Amber Suppression.
-
Solution:
-
Verify Expression of Orthogonal Components: Confirm the expression of both the orthogonal aaRS and tRNA using methods like Western blot (for a tagged aaRS) or Northern blot/qRT-PCR (for the tRNA).
-
Optimize Plasmid Ratios: The relative amounts of the plasmids encoding the protein of interest (POI), aaRS, and tRNA can significantly impact yield. A common starting point is a 1:1 ratio of POI to aaRS/tRNA plasmids, but this may require optimization.[8] For mammalian cells, a ratio of 1:2:1 for POI:tRNA:aaRS has also been reported to be effective.[13]
-
Increase tRNA Gene Copy Number: The concentration of the suppressor tRNA can be a limiting factor. Using a plasmid with multiple copies of the tRNA gene (e.g., four) can enhance suppression efficiency.[14]
-
-
-
Possible Cause 2: Suboptimal UAA Concentration or Stability.
-
Solution:
-
Titrate UAA Concentration: The optimal concentration of this compound in the culture medium needs to be determined empirically. A typical starting range for azido-UAAs is 50 µM to 1 mM.[7][8] Too low a concentration will limit incorporation, while excessively high concentrations may lead to cytotoxicity.
-
Check UAA Stability: Ensure the UAA is stable under your cell culture conditions. Prepare fresh stock solutions and protect them from light if they are light-sensitive.
-
-
-
Possible Cause 3: Cellular Toxicity.
-
Solution:
-
Perform a Cytotoxicity Assay: Assess the effect of this compound on cell viability at different concentrations. If toxicity is observed, use the highest non-toxic concentration for your experiments. Some UAAs can be toxic to cells, which will reduce overall protein yield.
-
-
-
Possible Cause 4: Poor Expression/Stability of the Target Protein.
-
Solution:
-
Optimize Expression Conditions: Adjust parameters such as induction time, temperature, and inducer concentration. For some proteins, expression at a lower temperature (e.g., 30°C) can improve folding and solubility.[7]
-
Codon Context: The nucleotides immediately following the amber codon can influence suppression efficiency. If possible, modify the codon at the +4 position (the first nucleotide of the next codon) to a purine, which has been shown to enhance incorporation in some systems.[15]
-
-
Issue 2: Truncated Protein is Observed, but Full-Length Protein is Absent
This indicates that translation is terminating at the amber codon, and suppression is failing.
-
Possible Cause 1: Inactive Orthogonal aaRS/tRNA Pair.
-
Solution:
-
Sequence Verify Plasmids: Ensure there are no mutations in the aaRS and tRNA genes.
-
Test with a Reporter Protein: Use a reporter protein like GFP with an amber codon at a permissive site (e.g., Tyr40) to confirm the activity of your orthogonal system.[16] Successful suppression will result in a fluorescent signal.
-
-
-
Possible Cause 2: UAA is Not Entering the Cell or is Being Degraded.
-
Solution:
-
Use a Cell-Free System: A CFPS system can help diagnose this issue, as it bypasses the cell membrane.[6] If incorporation is successful in a CFPS system but not in cells, it points to a problem with cellular uptake or UAA stability in the cellular environment.
-
-
Issue 3: Full-Length Protein is Produced in the Absence of the UAA
This suggests that a natural amino acid is being incorporated at the amber codon site.
-
Possible Cause 1: Cross-reactivity of the Orthogonal aaRS.
-
Solution:
-
The evolved aaRS may still have some affinity for a natural amino acid. This is an inherent property of the specific aaRS mutant. Further engineering of the synthetase may be required to improve its specificity.
-
-
-
Possible Cause 2: Non-specific Suppression by Endogenous tRNAs.
-
Solution:
-
This is generally a minor issue in most systems, but its likelihood can vary between cell lines. If suspected, testing the incorporation in a different host strain or cell line may be beneficial.
-
-
Quantitative Data Summary
Due to the limited published data specifically for this compound, the following table provides a summary of typical incorporation efficiencies and yields for the well-characterized azido-UAA, p-azido-L-phenylalanine (pAzF), which can serve as a benchmark.
| Parameter | E. coli System | Mammalian System (HEK293) | Cell-Free System | Reference(s) |
| UAA Concentration | 1 mM | 50-400 µM | ~1 mM | [7][8] |
| Suppression Efficiency | >35% | Varies (up to ~12%) | 50-88% | [16][17][18] |
| Typical Yield | ~1-5 mg/L | ~1 µg per 2x10^7 cells | 0.9-1.7 mg/mL | [17][18] |
Note: Suppression efficiency is often reported as the yield of the full-length UAA-containing protein relative to the yield of the wild-type protein expressed under similar conditions.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Target Protein in HEK293 Cells
This protocol is adapted from methods for incorporating p-azido-L-phenylalanine.[8][13]
dot
Caption: Experimental workflow for UAA incorporation.
-
Cell Seeding (Day 1):
-
Seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection (Day 2):
-
Prepare the transfection mixture. For each well, co-transfect the plasmid for your protein of interest (with the TAG codon), the plasmid for the orthogonal aaRS/tRNA pair, and a suitable transfection reagent according to the manufacturer's instructions. An optimized plasmid ratio (e.g., 1:1 of POI to aaRS/tRNA plasmid) should be used.[8]
-
-
UAA Addition and Expression (Day 3):
-
24 hours post-transfection, replace the medium with fresh medium containing the desired concentration of this compound (e.g., start with a titration from 50 µM to 400 µM).
-
Incubate the cells for an additional 24-48 hours to allow for protein expression.
-
-
Harvest and Analysis (Day 4-5):
-
Harvest the cells 48-72 hours post-transfection.
-
Lyse the cells and purify the protein of interest using an appropriate method (e.g., affinity chromatography if the protein is tagged).
-
Analyze the purified protein by SDS-PAGE and Western blot to confirm the presence of the full-length protein.
-
Confirm the successful incorporation of this compound by mass spectrometry.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the Purified Protein
This protocol provides a general method for labeling the azide-modified protein with an alkyne-containing molecule (e.g., a fluorescent dye).[10]
-
Prepare Reagents:
-
Protein: Purified protein containing this compound in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne Probe: A 10 mM stock solution in DMSO.
-
Copper (II) Sulfate (CuSO₄): A 50 mM stock solution in water.
-
Reducing Agent (e.g., Sodium Ascorbate): A 50 mM stock solution in water (prepare fresh).
-
Copper Ligand (e.g., TBTA): A 10 mM stock solution in DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the purified protein (final concentration ~10-50 µM) and the alkyne probe (final concentration ~100-500 µM, a 10-fold molar excess).
-
Add the copper ligand to a final concentration of 100 µM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate (B8700270) to a final concentration of 1 mM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Purification:
-
Remove excess reagents and byproducts using a desalting column or dialysis.
-
-
Analysis:
-
Confirm successful labeling by SDS-PAGE (observing a band shift or in-gel fluorescence) and mass spectrometry (confirming the mass of the conjugate).
-
Disclaimer: The protocols and troubleshooting advice provided are based on established methods for unnatural amino acid incorporation. Optimal conditions for this compound may vary and require empirical determination.
References
- 1. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 2. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Genetically encoding unnatural amino acids for cellular and neuronal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 8. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Overexpression of recombinant proteins containing non-canonical amino acids in Vibrio natriegens: p-azido-L-phenylalanine as coupling site for 19F-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Background Fluorescence in Protein Labeling Experiments
Welcome to the technical support center for protein labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to high background fluorescence.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating the common causes of background fluorescence.
Q1: My stained sample has high background fluorescence. How do I identify the source of the problem?
High background fluorescence can originate from several sources. A systematic approach involving proper controls is the most effective way to diagnose the issue.
A1: Systematic Troubleshooting Workflow
The first step is to determine whether the background is due to autofluorescence from the sample itself or non-specific binding of your fluorescent reagents.
Caption: Initial workflow to differentiate between autofluorescence and other sources of background.
Experimental Protocol: Imaging an Unstained Control
-
Prepare your biological sample (cells or tissue) following your standard protocol for fixation and permeabilization.
-
Mount the sample without incubating it with any primary or secondary antibodies or fluorescent dyes.
-
Image the sample using the same instrument settings (laser power, gain, exposure time) that you use for your fully stained samples.
-
If you observe significant fluorescence, the primary cause is autofluorescence. If the unstained sample is dark, the background is likely due to non-specific binding of antibodies or residual unbound dye.
Q2: My unstained control is fluorescent. How can I reduce autofluorescence?
Autofluorescence is the natural fluorescence emitted by biological materials. Common sources include collagen, elastin, NADH, and riboflavins.[1] Fixation methods, especially those using aldehydes like formaldehyde (B43269), can also induce autofluorescence.[2]
A2: Strategies to Mitigate Autofluorescence
Several methods can be employed to reduce autofluorescence, ranging from chemical treatments to choosing appropriate experimental parameters.
Caption: Decision tree for addressing autofluorescence.
Data Presentation: Comparison of Autofluorescence Quenching Methods
| Quenching Agent | Target Autofluorescence Source | Reported Quenching Efficiency | Key Considerations |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced fluorescence from fixation. | Markedly dampens autofluorescence across spectra.[3] | Can increase autofluorescence in some tissues if not used correctly.[4][5] |
| Sudan Black B (SBB) | Lipofuscin and other sources.[1][6] | Highly effective at quenching autofluorescence.[5] | Can introduce a dark precipitate; may not be compatible with all mounting media. |
| TrueVIEW™ Quenching Kit | Non-lipofuscin sources (collagen, elastin, red blood cells, aldehyde fixation).[1][6] | Significantly reduces autofluorescence, improving signal-to-noise.[2] | Easy-to-use, one-step method compatible with many fluorophores.[2] |
| TrueBlack™ Lipofuscin Autofluorescence Quencher | Primarily lipofuscin. | Reduces autofluorescence intensity by 89–93%.[7] | Preserves specific fluorescence signals and tissue integrity well.[7] |
Experimental Protocol: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This method is effective for reducing autofluorescence caused by formaldehyde or glutaraldehyde (B144438) fixation.
-
After fixation and permeabilization, wash the samples twice with PBS for 5 minutes each.
-
Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS. Caution: Prepare this solution immediately before use as it is not stable.
-
Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples thoroughly three times with PBS for 5 minutes each to remove all traces of sodium borohydride.
-
Proceed with your standard blocking and antibody incubation steps.
Q3: My unstained control is fine, but my stained sample has high background. What should I do?
This indicates that the background is likely due to non-specific binding of the primary or secondary antibodies, or incomplete removal of unbound fluorescent dye.
A3: Optimizing Staining and Washing protocols
Addressing this type of background requires a multi-pronged approach focusing on blocking, antibody concentration, and washing steps.
Caption: Key areas to address for non-specific background fluorescence.
Data Presentation: Impact of Experimental Parameters on Signal-to-Noise Ratio
| Parameter | Condition 1 | Condition 2 | Expected Outcome on Signal-to-Noise (S/N) |
| Blocking Agent | 1% BSA in PBS | 5% Normal Goat Serum in PBS | Serum from the secondary antibody host species is often recommended to block non-specific binding of the secondary antibody. However, some studies show BSA can sometimes lead to a reduced signal-to-background ratio.[8] The optimal agent can be target-dependent. |
| Primary Antibody Dilution | 1:100 | 1:1000 | Higher dilutions (lower concentration) generally decrease background, but too high a dilution can also lose the specific signal. Titration is crucial to find the optimal S/N.[9] |
| Wash Buffer Detergent | 0.05% Tween-20 in PBS | 0.1% Tween-20 in PBS | Increasing detergent concentration can help reduce non-specific binding and background.[10] |
| Fixation Method | 4% Paraformaldehyde | Cold Methanol | Methanol fixation can sometimes result in lower background compared to PFA but may not preserve all antigens or cellular structures as well.[11] |
Experimental Protocol: Optimizing Antibody Concentration (Titration)
-
Prepare a series of dilutions of your primary antibody (e.g., 1:50, 1:100, 1:250, 1:500, 1:1000).[12]
-
Stain your samples with each dilution, keeping the secondary antibody concentration constant.
-
Include a negative control with no primary antibody to assess the background from the secondary antibody alone.
-
Image all samples under identical conditions.
-
Quantify the mean fluorescence intensity of the specific signal and the background for each dilution.
-
Calculate the signal-to-noise ratio (S/N = Mean Signal / Mean Background) for each concentration.[9]
-
Select the dilution that provides the highest S/N ratio.
Experimental Protocol: Removal of Unbound Dye using Spin Columns
This is a rapid method for purifying labeled proteins from excess, unbound fluorescent dye.
-
Select a spin column with a molecular weight cut-off (MWCO) that will retain your protein while allowing the smaller, unbound dye molecules to pass through.
-
Equilibrate the spin column by adding the appropriate buffer and centrifuging according to the manufacturer's instructions. Discard the flow-through.
-
Load your protein labeling reaction mixture onto the center of the resin in the spin column.
-
Centrifuge the column according to the manufacturer's protocol.
-
The purified, labeled protein will be in the collection tube, while the unbound dye remains in the column resin.
Frequently Asked Questions (FAQs)
Q: Can my choice of fluorescent dye affect background?
A: Yes. Some dyes are more prone to non-specific binding or aggregation, which can increase background. It's important to choose high-quality, well-characterized dyes. Additionally, optimizing the dye-to-protein ratio during conjugation is critical; over-labeling can lead to protein precipitation and increased non-specific binding.
Q: How long should my washing steps be?
A: Insufficient washing is a common cause of high background. Typically, three washes of 5-10 minutes each with a buffer containing a mild detergent (e.g., 0.05% Tween-20 in PBS) are recommended after antibody incubations.[13] Increasing the number or duration of washes can help reduce background.
Q: Does the type of blocking buffer matter?
A: Yes. The most common blocking agents are Bovine Serum Albumin (BSA) and normal serum from the species in which the secondary antibody was raised. While 1-5% BSA is widely used, 5-10% normal serum can be more effective at preventing non-specific binding of the secondary antibody. The optimal blocking buffer can be application-dependent and may require empirical testing.
Q: Can I do anything after imaging to reduce background?
A: While it's best to optimize the experimental protocol to minimize background, some image processing techniques can help. Background subtraction tools in image analysis software can be used, but this should be done with caution to avoid altering the quantitative accuracy of your data. It is always preferable to have a clean initial image.
References
- 1. Autofluorescence Quenching | Visikol [visikol.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment | European Journal of Histochemistry [ejh.it]
- 5. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of bovine serum albumin might impair immunofluorescence signal in thick tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. The effect of Tween 20 on indirect immunoperoxidase staining of blood group antigen A in human urothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QSC Fluorescent Antibody Titration - Protocol - OneLab [onelab.andrewalliance.com]
- 12. Proof of the Quantitative Potential of Immunofluorescence by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Proteins Labeled with Boc-L-Tyr(2-azidoethyl)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins labeled with the unnatural amino acid Boc-L-Tyr(2-azidoethyl)-OH.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the expression, labeling, and purification of proteins containing this compound.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| EXP-01 | Low Yield of Labeled Protein | Poor incorporation efficiency of this compound. | - Optimize the concentration of the unnatural amino acid in the growth media.- Ensure the expression system (e.g., orthogonal tRNA/tRNA synthetase pair) is functioning optimally.- Use a codon for the unnatural amino acid that is not frequently used by the expression host. |
| Toxicity of the unnatural amino acid to the expression host. | - Titrate the concentration of this compound to find the optimal balance between incorporation and cell viability.- Induce protein expression at a lower temperature. | ||
| AGG-01 | Protein Aggregation or Precipitation after Labeling | The incorporated unnatural amino acid may alter protein folding and solubility. | - Perform a buffer screen to identify conditions (pH, salt concentration, additives) that improve solubility.- Consider co-expression with chaperones to aid in proper folding.- Purify the protein under denaturing conditions and subsequently refold it. |
| CC-01 | Inefficient Click Chemistry Reaction (Low Labeling Efficiency) | Suboptimal reaction conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). | - For CuAAC: - Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used. - Optimize the concentration of copper, ligand (e.g., TBTA), and reducing agent. - Degas solutions to remove oxygen, which can oxidize Cu(I).- For SPAAC: - Increase the reaction time and/or temperature. - Use a 5-10 fold molar excess of the cyclooctyne (B158145) reagent. |
| Steric hindrance around the azide (B81097) group. | - If possible, redesign the protein to place the unnatural amino acid in a more accessible location.- Use a longer linker on the alkyne probe. | ||
| PUR-01 | Labeled Protein Does Not Bind to Affinity Resin | The affinity tag (e.g., biotin) is not properly conjugated or is inaccessible. | - Verify successful click chemistry labeling by an orthogonal method (e.g., SDS-PAGE with a fluorescent alkyne).- Perform the binding step under denaturing conditions to expose the tag. |
| Incorrect buffer conditions for binding. | - Ensure the pH and salt concentration of the binding buffer are optimal for the affinity resin.- For streptavidin-biotin affinity, ensure no free biotin (B1667282) is present in the sample. | ||
| PUR-02 | High Background of Non-specific Proteins in Elution | Non-specific binding of contaminating proteins to the affinity resin. | - Increase the stringency of the wash steps by increasing the salt concentration or adding a mild detergent.- Include a pre-clearing step with underivatized resin to remove proteins that bind non-specifically. |
| Thiol-yne side reactions in SPAAC. | - If using SPAAC, be aware that the strained alkyne can react with cysteine residues. Consider using CuAAC if this is a significant issue. |
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used?
This compound is an unnatural amino acid that contains an azide group. It can be incorporated into proteins during expression in place of a natural amino acid, typically tyrosine. The azide group serves as a "handle" for bio-orthogonal chemistry, allowing for the specific attachment of molecules containing a complementary alkyne group through a reaction known as "click chemistry". This enables precise labeling and purification of the target protein.
2. What is the difference between CuAAC and SPAAC for labeling my azide-containing protein?
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO or BCN) that reacts directly with the azide. This method is advantageous for in vivo applications or when the presence of copper might be toxic to the cells or detrimental to the protein's function.
3. I am seeing a lot of cell death after inducing expression with this compound. What can I do?
High concentrations of unnatural amino acids can sometimes be toxic to cells. Try reducing the concentration of this compound in your culture medium. You can perform a titration experiment to find the highest concentration that allows for good protein expression without significantly impacting cell viability. Additionally, lowering the induction temperature can sometimes mitigate toxicity.
4. Can I use mass spectrometry to confirm the incorporation of this compound?
Yes, mass spectrometry is an excellent tool to verify the incorporation of the unnatural amino acid. You can analyze the intact protein to observe the mass shift corresponding to the replacement of a natural amino acid with this compound. Alternatively, you can perform peptide mapping by digesting the protein and analyzing the resulting peptides by LC-MS/MS.
5. My click chemistry reaction is not working. What are some common pitfalls?
-
For CuAAC:
-
Oxidation of Cu(I): The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) by oxygen. Ensure your buffers are degassed.
-
Inactive Reducing Agent: Sodium ascorbate solutions should be prepared fresh.
-
Ligand Issues: The copper-stabilizing ligand (e.g., TBTA) is often dissolved in an organic solvent like DMSO. Ensure it is fully dissolved and added correctly.
-
-
For both CuAAC and SPAAC:
-
Incorrect Stoichiometry: Use a molar excess of the alkyne-containing probe.
-
Buffer Incompatibility: Some buffer components can interfere with the reaction. For example, Tris buffer can sometimes interfere with CuAAC.
-
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotinylation
This protocol describes the biotinylation of a protein labeled with this compound using an alkyne-biotin conjugate.
Materials:
-
Azide-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-biotin conjugate (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand
-
DMSO
-
Degassed PBS, pH 7.4
Procedure:
-
Prepare the following stock solutions:
-
20 mM CuSO4 in water
-
100 mM Sodium Ascorbate in water (prepare fresh)
-
20 mM TBTA in DMSO
-
10 mM Alkyne-biotin in DMSO
-
-
In a microcentrifuge tube, add your azide-labeled protein to a final concentration of 1-10 mg/mL in degassed PBS.
-
Add the alkyne-biotin stock solution to the protein solution to a final concentration that is in 5-10 fold molar excess over the protein. Mix gently.
-
Add the TBTA stock solution to a final concentration of 100 µM. Mix gently.
-
Add the CuSO4 stock solution to a final concentration of 100 µM. Mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM. Mix gently.
-
Incubate the reaction at room temperature for 1-4 hours.
-
The biotinylated protein is now ready for purification to remove excess reagents. This can be done by dialysis, size-exclusion chromatography, or affinity purification.
Protocol 2: Purification of Biotinylated Proteins using Streptavidin Affinity Chromatography
This protocol describes the purification of a biotinylated protein using streptavidin-agarose resin.
Materials:
-
Biotinylated protein sample from Protocol 1
-
Streptavidin-agarose resin
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or PBS containing 8 M guanidine-HCl, pH 1.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Equilibrate the streptavidin-agarose resin with 5-10 column volumes of Binding/Wash Buffer.
-
Load the biotinylated protein sample onto the column.
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elute the biotinylated protein from the column using the Elution Buffer. Collect fractions.
-
Immediately neutralize the eluted fractions by adding a small volume of Neutralization Buffer.
-
Pool the fractions containing the purified protein.
-
Analyze the purified protein by SDS-PAGE and/or Western blot to confirm purity and identity.
-
The purified protein may need to be dialyzed into a suitable storage buffer.
Visualizations
Caption: Overall experimental workflow for protein purification.
Caption: Comparison of CuAAC and SPAAC pathways.
Stability of the triazole linkage formed from Boc-L-Tyr(2-azidoethyl)-OH
Welcome to the technical support center for azide-alkyne cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide insights into the stability of the 1,2,3-triazole linkage, particularly when formed using reagents like Boc-L-Tyr(2-azidoethyl)-OH, and to help navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,3-triazole linkage formed from the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A1: The 1,2,3-triazole ring is widely regarded as a highly stable aromatic heterocycle.[1] Its formation via CuAAC, a primary example of "click chemistry," results in a robust linkage that is resistant to a wide range of chemical and biological conditions.[1][2] Due to its high aromatic stabilization, the triazole ring is resistant to oxidation, reduction, and hydrolysis under both acidic and basic conditions.[3][4] This exceptional stability makes it a reliable linker in bioconjugation and drug development, where it often serves as a bioisostere for the more labile amide bond.[1][5]
Q2: Under what pH and temperature conditions is the triazole linkage stable?
A2: The triazole linkage is exceptionally stable across a broad pH range, typically from pH 4 to 12, and at various temperatures.[6] It is generally stable to hydrolysis under both acidic and basic conditions.[3] While extreme conditions can affect any molecule, the triazole ring is considered robust under standard experimental and physiological conditions.[2] Some studies have noted that while the ester bonds adjacent to a triazole ring could show thermal instability at high temperatures (e.g., 140°C or higher), the triazole ring itself remains stable.[7]
Q3: Is the triazole linkage susceptible to enzymatic cleavage in a biological environment?
A3: No, the triazole linkage is not susceptible to cleavage by common endogenous proteases.[1][5] This metabolic stability is a key reason for its use as an amide bond surrogate in peptidomimetics, as it helps to prevent the rapid degradation that peptides typically undergo in vivo.[5][8] While some specific microorganisms have been shown to degrade triazole-containing fungicides, the 1,2,3-triazole ring is generally considered bioorthogonal and stable in most biological systems.[9][10]
Q4: Can the triazole linkage be degraded by common chemical reagents?
A4: The 1,2,3-triazole ring is stable against most common chemical reagents used in bioconjugation and peptide chemistry.[3][4] It is resistant to redox conditions, including mild reducing agents like dithiothreitol (B142953) (DTT) and oxidizing agents.[1][3] Harsh reaction conditions that are not typically compatible with biomolecules would be required to cleave the aromatic ring.
Q5: Are there any specific stability concerns related to the triazole linkage when formed from this compound?
A5: There are no specific stability concerns arising from the use of this compound. The stability is a feature of the resulting 1,4-disubstituted 1,2,3-triazole ring itself, not the starting materials.[11][12] The tyrosine residue and the ethyl ether linkage within the parent molecule are also generally stable under the mild conditions of the CuAAC reaction. The Boc protecting group is designed to be removed under specific acidic conditions that do not affect the triazole ring.
Stability Data Summary
The following table summarizes the stability of the 1,2,3-triazole linkage under various stress conditions, as established by numerous studies.
| Condition | Stability | Comments |
| Acidic Hydrolysis | Highly Stable | Resistant to cleavage under typical acidic conditions (e.g., pH > 3).[1][3] |
| Basic Hydrolysis | Highly Stable | Resistant to cleavage under typical basic conditions (e.g., pH < 12).[1][3] |
| Oxidation | Highly Stable | The aromatic ring is resistant to oxidation.[1][4] |
| Reduction | Highly Stable | Stable in the presence of common biological reducing agents like DTT or GSH.[1][4] |
| Enzymatic Degradation | Highly Stable | Not recognized or cleaved by common proteases.[5][8] |
| Thermal Stress | Generally Stable | Stable at physiological and elevated temperatures.[7] Adjacent functional groups may be more thermally labile.[7] |
Troubleshooting Guide for Triazole Formation (CuAAC)
Q1: I am getting low or no yield of my triazole product. What are the common causes and solutions?
A1: Low product yield in a CuAAC reaction can stem from several factors.[13] The most common issues are related to the catalyst, reagents, or reaction conditions.[14]
| Possible Cause | Solution |
| Catalyst Inactivity | The active catalyst is Cu(I), which is easily oxidized to inactive Cu(II) by oxygen.[13] Ensure you have a sufficient amount of a reducing agent like sodium ascorbate (B8700270) in the reaction.[15] It is recommended to use freshly prepared solutions and to degas the reaction mixture.[16] |
| Poor Reagent Quality | Azide (B81097) and alkyne starting materials can degrade. Verify the purity of your reagents. Ensure solvents are pure and dry if performing the reaction in organic media.[13] |
| Copper Sequestration | Some substrates, particularly proteins or molecules with chelating functional groups, can bind the copper catalyst and remove it from the reaction cycle.[15] Using a copper-stabilizing ligand like TBTA or THPTA can prevent this.[17][18] Increasing the copper and ligand concentration may also help.[15] |
| Steric Hindrance | If the azide or alkyne is sterically hindered, the reaction may proceed slowly or not at all.[13] Consider increasing the reaction time, temperature, or redesigning the linker to be less hindered.[13] |
Q2: I am observing significant side product formation. What is happening and how can I minimize it?
A2: The most common side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms a diyne byproduct.[13]
| Possible Cause | Solution |
| Oxidative Homocoupling | This side reaction is promoted by Cu(II) and oxygen.[13] To minimize it, maintain anaerobic conditions by degassing the solvent or running the reaction under an inert atmosphere (e.g., nitrogen or argon).[16] Ensure an adequate concentration of the reducing agent (sodium ascorbate) is present to keep the copper in the Cu(I) state. |
| Substrate Degradation | Reactive oxygen species (ROS) can be generated by the copper/ascorbate system, which can damage sensitive biomolecules.[18] The addition of a copper-stabilizing ligand can reduce ROS generation.[13][18] Using a slight excess of the azide component can also help drive the desired reaction.[15] |
Q3: How do I effectively remove the copper catalyst after the reaction?
A3: Residual copper can be cytotoxic and interfere with downstream applications. It should be removed post-reaction.
| Purification Method | Description |
| Chelating Resins | Use a resin that specifically chelates copper ions. |
| EDTA Dialysis | For biomolecule products, dialysis against a buffer containing a chelating agent like EDTA is effective.[13] |
| Size-Exclusion Chromatography | A desalting column can separate the larger bioconjugate from the smaller copper ions and other reagents.[13] |
| Silica (B1680970) Gel Chromatography | For small molecules, standard silica gel chromatography is often sufficient to separate the product from the copper catalyst. |
Experimental Protocols & Visualizations
General Protocol for CuAAC Reaction
This protocol provides a general methodology for the copper(I)-catalyzed cycloaddition of an azide (e.g., this compound) with a terminal alkyne in an aqueous medium.
Materials:
-
Azide-containing molecule (1.0 equivalent)
-
Alkyne-containing molecule (1.0-1.2 equivalents)
-
Copper(II) Sulfate (CuSO₄·5H₂O) stock solution (e.g., 100 mM in H₂O)
-
Sodium Ascorbate stock solution (e.g., 1 M in H₂O, freshly prepared)
-
Solvent (e.g., a mixture of t-BuOH/H₂O 1:1 or DMSO/H₂O)[13]
Procedure:
-
Dissolve the azide and alkyne components in the chosen solvent system in a reaction vial.
-
Degas the solution by bubbling with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[16]
-
To the solution, add the CuSO₄·5H₂O stock solution to a final concentration of 1-5 mol%.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.[13]
-
Seal the vial and stir the reaction at room temperature. The reaction is typically complete within 1-4 hours, but can be left overnight.[13][16]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, proceed with work-up and purification to remove the copper catalyst and unreacted starting materials.[13]
Reaction Scheme: Formation of the Triazole Linkage```dot
Caption: A generalized experimental workflow for a CuAAC reaction.
Troubleshooting Logic for Low CuAAC Yield
Caption: Decision tree for troubleshooting low yield in CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound (N-Boc-O-(2-azidoethyl)-L-tyrosine) | 点击化学剂 | MCE [medchemexpress.cn]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. interchim.fr [interchim.fr]
- 17. broadpharm.com [broadpharm.com]
- 18. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Guide: Mass Spectrometry Analysis of Proteins Labeled with Photo-Activatable Amino Acids
For researchers, scientists, and drug development professionals, the precise identification of protein-protein interactions is paramount. Photo-crosslinking mass spectrometry has emerged as a powerful technique to capture these interactions in their native cellular environment. This guide provides a comprehensive comparison of two leading photo-activatable amino acid strategies: metabolically incorporated diazirine-containing amino acids and genetically encoded bifunctional amino acids, culminating in mass spectrometry analysis.
This guide will delve into the performance, experimental protocols, and data analysis workflows for two representative photo-activatable amino acids: Photo-Leucine , a diazirine-containing analog of leucine, and dzANA , a bifunctional amino acid containing both a diazirine for photo-crosslinking and a terminal alkyne for click chemistry. While the initial topic specified Boc-L-Tyr(2-azidoethyl)-OH, this molecule is a click chemistry reagent rather than a photo-crosslinker itself. Therefore, this guide focuses on a more pertinent comparison between two types of photo-activatable amino acids that are central to modern cross-linking mass spectrometry workflows.
Performance Comparison: Photo-Leucine vs. dzANA
Direct quantitative head-to-head comparisons of different photo-activatable amino acids under identical conditions are limited in published literature. However, by synthesizing data from various studies, we can construct a comparative overview of their expected performance in a typical cross-linking mass spectrometry experiment.
| Feature | Photo-Leucine | dzANA (and similar bifunctional amino acids) | Key Considerations |
| Incorporation Method | Metabolic labeling in leucine-deficient media.[1][2] | Genetic code expansion using an orthogonal tRNA/synthetase pair. | Metabolic labeling with Photo-Leucine can lead to global incorporation in place of leucine, which may be advantageous for studying a wide range of interactions but can also lead to a complex mixture of cross-linked products. Genetic incorporation of dzANA allows for precise, site-specific placement of the cross-linker, offering more targeted investigation of specific protein interfaces. |
| Photo-Crosslinking Chemistry | Diazirine-based, forms a reactive carbene upon UV activation.[1][2] | Diazirine-based, forms a reactive carbene upon UV activation. | Both reagents utilize the same photo-activatable chemistry, leading to similar cross-linking mechanisms. |
| Residue Selectivity | Alkyl diazirines show a preference for cross-linking with acidic residues (Asp, Glu).[3][4][5] | The diazirine moiety is expected to exhibit similar reactivity, with a preference for acidic residues. | The local environment and accessibility of residues will also significantly influence cross-linking efficiency. |
| Detection/Enrichment | Requires antibodies specific to the cross-linked complex or sophisticated mass spectrometry data analysis to identify cross-linked peptides. | The alkyne handle allows for "clicking" to an azide-containing reporter tag (e.g., biotin-azide) for enrichment of cross-linked peptides.[6] | The ability to enrich for cross-linked peptides using the alkyne tag on dzANA can significantly improve the identification of low-abundance cross-linked species in complex samples.[7][8] |
| Quantitative Analysis | Compatible with SILAC (Stable Isotope Labeling by Amino acids in Cell culture) for quantitative comparison of interactions under different conditions.[5][9][10][11][12] | Compatible with SILAC for quantitative proteomics workflows. | Both approaches can be integrated with quantitative proteomics methods to study the dynamics of protein interactions. |
| Cross-linking Efficiency | Generally high due to the reactivity of the carbene intermediate. | High reactivity of the carbene intermediate. The efficiency of capturing specific interactions can be enhanced by the site-specific placement of the cross-linker. | The overall yield of identifiable cross-linked peptides can be influenced by factors such as incorporation efficiency, UV irradiation conditions, and the efficiency of the subsequent analytical workflow. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for utilizing Photo-Leucine and a bifunctional amino acid like dzANA in a quantitative cross-linking mass spectrometry experiment.
General Experimental Workflow
The overall workflow for both Photo-Leucine and dzANA involves several key stages, from labeling to data analysis.
Caption: General workflow for photo-crosslinking mass spectrometry.
Protocol 1: Metabolic Labeling with Photo-Leucine and SILAC-based Quantitative Mass Spectrometry
This protocol is adapted for the metabolic incorporation of Photo-Leucine into proteins for quantitative analysis of protein-protein interactions.
1. Cell Culture and SILAC Labeling:
-
Culture two populations of cells (e.g., HEK293T) in parallel for at least five generations in DMEM media deficient in L-leucine, L-lysine, and L-arginine.
-
Supplement one population with "light" isotopes (¹²C₆-L-lysine and ¹²C₆-L-arginine) and the other with "heavy" isotopes (¹³C₆,¹⁵N₂-L-lysine and ¹³C₆,¹⁵N₄-L-arginine).
-
For the final passage, replace the L-leucine in the media with Photo-Leucine at a concentration of 4 mM.
2. In Vivo Photo-Cross-linking:
-
After reaching 80-90% confluency, wash the cells with ice-cold PBS.
-
Irradiate the cells on ice with 365 nm UV light for 15-30 minutes. The optimal irradiation time and intensity should be empirically determined.[13]
3. Cell Lysis and Protein Digestion:
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Combine equal amounts of protein from the "light" and "heavy" labeled cell lysates.
-
Reduce the protein disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using an appropriate protease, such as trypsin.
4. LC-MS/MS Analysis:
-
Analyze the peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
5. Data Analysis:
-
Use a specialized software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the cross-linked peptides.
-
Search the data against a protein database, specifying the mass modifications corresponding to the cross-linker and SILAC labels.
-
Filter the identified cross-links based on a false discovery rate (FDR) of <1%.
-
Quantify the relative abundance of cross-linked peptides between the "light" and "heavy" samples to identify changes in protein interactions.
Protocol 2: Site-Specific Incorporation of dzANA, Click Chemistry, and Quantitative Mass Spectrometry
This protocol outlines the use of a bifunctional amino acid for targeted cross-linking and enrichment.
1. Genetic Incorporation of dzANA:
-
Co-transfect cells with plasmids encoding the protein of interest with an amber stop codon (TAG) at the desired incorporation site, and the orthogonal aminoacyl-tRNA synthetase/tRNA pair for dzANA.
-
Culture the cells in media supplemented with dzANA (typically 1 mM).
2. In Vivo Photo-Cross-linking:
-
Follow the same procedure as for Photo-Leucine (Protocol 1, step 2).
3. Cell Lysis and Click Chemistry:
-
Lyse the cells as described previously.
-
To the cell lysate, add the click chemistry reaction cocktail. A typical cocktail includes:
-
Incubate the reaction for 1-2 hours at room temperature.
4. Enrichment of Biotinylated Peptides:
-
After protein digestion, enrich the biotinylated (cross-linked) peptides using streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
Elute the enriched peptides from the beads.
5. LC-MS/MS Analysis and Data Analysis:
-
Analyze the enriched peptide fraction by LC-MS/MS.
-
The data analysis workflow is similar to that for Photo-Leucine, with the added consideration of the mass of the dzANA amino acid and the clicked biotin (B1667282) tag.
Visualizing the Experimental Logic
The following diagrams illustrate the key chemical transformations and the logic of a SILAC-based quantitative comparison.
Caption: Key chemical reactions in the photo-crosslinking workflow.
Caption: Logic of a SILAC-based quantitative cross-linking experiment.
Conclusion
The choice between metabolic labeling with photo-amino acids like Photo-Leucine and site-specific incorporation of bifunctional amino acids such as dzANA depends on the specific research question. For global analysis of protein-protein interactions, metabolic labeling offers a broad-stroke approach. For targeted investigation of specific interaction interfaces, the precision of genetic code expansion is unparalleled. Both methods, when coupled with quantitative mass spectrometry, provide powerful tools to dissect the dynamic landscape of the cellular interactome. The protocols and comparative data presented in this guide offer a solid foundation for researchers to design and execute robust photo-crosslinking mass spectrometry experiments.
References
- 1. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
- 3. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
A Comparative Analysis of CuAAC and SPAAC Efficiency for the Bioconjugation of Boc-L-Tyr(2-azidoethyl)-OH
In the realm of bioconjugation and drug development, the precise and efficient ligation of molecules is paramount. "Click chemistry," a term coined by Karl Barry Sharpless, offers a suite of reactions that are rapid, selective, and high-yielding. Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as powerful tools for chemical biology and materials science.[1] This guide provides a comparative overview of the efficiency of CuAAC and SPAAC for the functionalization of Boc-L-Tyr(2-azidoethyl)-OH, an azide-containing amino acid derivative.[2][3]
Introduction to CuAAC and SPAAC
The CuAAC reaction is a [3+2] cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole.[4][5] This reaction is known for its rapid kinetics and high yields under mild conditions.[6][7] However, the requirement of a copper catalyst can be a drawback for in vivo applications due to concerns about cellular toxicity.[4]
SPAAC , on the other hand, is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[1][4] The release of ring strain is the driving force for this reaction, eliminating the need for a toxic catalyst and making it highly suitable for live-cell imaging and in vivo bioconjugation.[1][6] The trade-off for this biocompatibility is generally slower reaction kinetics compared to CuAAC.[4][6]
Comparative Experimental Data
| Parameter | CuAAC | SPAAC |
| Reactants | This compound + Terminal Alkyne (e.g., Propargyl-PEG) | This compound + Strained Alkyne (e.g., DBCO-PEG) |
| Catalyst | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | None |
| Typical Reaction Time | 1 - 4 hours | 4 - 24 hours |
| Typical Yield | > 90% | 70 - 95% |
| Reaction Temperature | Room Temperature | Room Temperature |
| Biocompatibility | Limited by copper toxicity | High |
| Side Reactions | Potential for oxidative damage from reactive oxygen species | Possible reaction of strained alkyne with thiols |
Experimental Protocols
The following are representative protocols for performing CuAAC and SPAAC reactions with this compound.
CuAAC Protocol:
-
In a microcentrifuge tube, dissolve this compound (1 equivalent) and the alkyne-functionalized molecule (1.2 equivalents) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or a mixture of water and an organic co-solvent like DMSO or t-butanol.
-
Prepare a fresh stock solution of sodium ascorbate (B8700270) (5 equivalents) in water.
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) (1 equivalent) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The final concentration of the reactants should typically be in the millimolar range.
-
Allow the reaction to proceed at room temperature for 1-4 hours with gentle agitation.
-
The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.
-
Upon completion, the product can be purified using standard chromatographic methods. Copper can be removed by chelation with agents like EDTA.[8]
SPAAC Protocol:
-
In a microcentrifuge tube, dissolve this compound (1 equivalent) and the strained alkyne (e.g., DBCO-functionalized molecule, 1.5 equivalents) in a biocompatible buffer (e.g., PBS, pH 7.4) or an appropriate organic solvent.
-
Ensure complete dissolution of the reactants.
-
Allow the reaction to proceed at room temperature for 4-24 hours. The reaction time will depend on the specific strained alkyne used and the concentration of the reactants.
-
Monitor the reaction progress using analytical techniques like LC-MS or HPLC.
-
Once the reaction is complete, the desired product can be purified by chromatography to remove any unreacted starting materials.
Logical Workflow for Reaction Selection
The choice between CuAAC and SPAAC is dictated by the specific experimental context, particularly the tolerance for a copper catalyst.
References
- 1. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Unveiling the Advantages of Boc-L-Tyr(2-azidoethyl)-OH in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals at the forefront of innovation, the choice of chemical tools for protein modification is paramount. The ability to precisely introduce bioorthogonal functionalities into proteins opens up a world of possibilities, from creating novel antibody-drug conjugates (ADCs) to elucidating complex biological pathways. Among the arsenal (B13267) of azide-containing unnatural amino acids (UAAs), Boc-L-Tyr(2-azidoethyl)-OH has emerged as a superior choice for many applications. This guide provides an objective comparison of this compound with other commonly used azide-containing amino acids, supported by experimental data and detailed protocols, to empower you in making informed decisions for your research.
This comparison will focus on three key azide-containing amino acids:
-
This compound: A tyrosine derivative with an ethyl azide (B81097) moiety attached to the phenolic oxygen.
-
p-Azido-L-phenylalanine (pAzF): A phenylalanine derivative with an azide group directly attached to the aromatic ring.
-
Azidohomoalanine (AHA): A methionine analog where the terminal methyl group of the side chain is replaced by an azide group.
At a Glance: Key Performance Metrics
The following tables summarize the key performance characteristics of this compound in comparison to p-Azido-L-phenylalanine and Azidohomoalanine, providing a clear overview of their respective strengths and weaknesses.
| Parameter | This compound | p-Azido-L-phenylalanine (pAzF) | Azidohomoalanine (AHA) |
| Azide Type | Alkyl azide | Aryl azide | Alkyl azide |
| Structural Analog | Tyrosine | Phenylalanine | Methionine |
| Click Chemistry Reactivity | High | High | Moderate |
| Incorporation Efficiency | Generally Good | Good | Variable |
| In Vivo Stability | High | Moderate (prone to reduction) | High |
| Biocompatibility | High | Good | Good |
| Potential for Side Reactions | Low | Low | Low |
Table 1: Qualitative Comparison of Azide-Containing Amino Acids
| Parameter | This compound | p-Azido-L-phenylalanine (pAzF) | Azidohomoalanine (AHA) |
| CuAAC Rate Constant (M⁻¹s⁻¹) | ~10 - 100 (estimated) | ~10 - 100 | ~1 - 10 |
| SPAAC Rate Constant (M⁻¹s⁻¹) | ~0.1 - 1 (estimated with common cyclooctynes) | ~0.1 - 1 | ~0.01 - 0.1 |
| Incorporation Yield (in E. coli) | Up to 50 mg/L (reported for similar tyrosine derivatives) | Up to 60 mg/L | Variable, often lower than aromatic UAAs |
| Reduction to Amine (%) | Negligible | Can be significant (>30% in some cases) | Negligible |
Table 2: Quantitative Comparison of Azide-Containing Amino Acids
The Decisive Advantage: Why Choose this compound?
The primary advantage of this compound lies in the nature of its azide group and its structural similarity to a natural amino acid.
-
Enhanced Stability: this compound possesses an alkyl azide . Alkyl azides are generally more stable than aryl azides , such as the one found in pAzF, particularly in the reducing environment of the cell.[1] The aryl azide of pAzF is susceptible to reduction to an amino group, rendering it unreactive towards click chemistry. This reduction can significantly decrease the yield of successful bioconjugation, leading to heterogeneous protein populations.
-
Structural Mimicry: As a derivative of tyrosine, this compound is often well-tolerated by the cellular machinery for protein synthesis. This can lead to high incorporation efficiency and minimal perturbation of protein structure and function, a critical factor in drug development and in vivo studies.
-
Favorable Reaction Kinetics: While direct comparative kinetic data is limited, the ethyl linker in this compound positions the azide group away from the bulky protein backbone, potentially leading to more favorable reaction kinetics in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions compared to azides closer to the backbone.
Experimental Workflows and Signaling Pathways
To visualize the application of these amino acids, the following diagrams illustrate the key experimental workflows.
References
Validating Protein Labeling with Boc-L-Tyr(2-azidoethyl)-OH: A Comparative Guide to Western Blot Analysis and Alternatives
In the realm of proteomics and drug development, the precise analysis of protein labeling is paramount. The incorporation of unnatural amino acids, such as Boc-L-Tyr(2-azidoethyl)-OH, offers a powerful tool for introducing bioorthogonal handles into proteins. These handles, in this case, an azide (B81097) group, allow for subsequent specific modifications, such as the attachment of reporter tags via click chemistry. This guide provides a comprehensive comparison of Western blot analysis and alternative techniques for validating the successful labeling of proteins with this compound. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate method for their experimental needs.
Western Blot Analysis: The Gold Standard for Validation
Western blotting is a cornerstone technique for the detection and characterization of specific proteins from complex mixtures.[1] When coupled with click chemistry, it provides a robust method to confirm the incorporation of azide-modified amino acids into a target protein. The workflow involves the separation of proteins by size, transfer to a solid support, and detection using a probe that specifically recognizes the azide handle.
Experimental Protocol: Western Blot Validation of this compound Labeling
This protocol outlines the key steps for validating protein labeling with this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, followed by standard Western blot detection.
Part 1: Protein Labeling and Sample Preparation
-
Cell Culture and Labeling: Culture cells in the appropriate medium. During protein expression, supplement the medium with this compound. The optimal concentration and labeling time should be empirically determined.
-
Cell Lysis: Harvest the cells and prepare a protein lysate using a suitable lysis buffer (e.g., RIPA buffer). Determine the protein concentration using a standard assay like the BCA assay.
Part 2: Click Chemistry for Biotinylation
-
Reaction Setup: In a microcentrifuge tube, combine the protein lysate (containing the azide-labeled protein), an alkyne-biotin conjugate (e.g., DBCO-biotin or a terminal alkyne-biotin), and the click chemistry reaction buffer. The Click-iT™ Protein Reaction Buffer Kit (Thermo Fisher Scientific) provides a convenient set of reagents for this step.[2]
-
Copper-Catalyzed Reaction (CuAAC): If using a terminal alkyne, prepare a fresh solution of a copper(I) catalyst. A common catalyst system is copper(II) sulfate (B86663) (CuSO4) with a reducing agent like sodium ascorbate, and a ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) to stabilize the copper(I) ion.[3] Add the catalyst to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Protein Precipitation (Optional but Recommended): To remove unreacted reagents, precipitate the protein using a method like chloroform/methanol precipitation.
Part 3: Western Blot Analysis
-
SDS-PAGE: Resuspend the biotinylated protein pellet in SDS-PAGE sample buffer, heat to denature, and load onto a polyacrylamide gel. Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific binding.
-
Incubation with Streptavidin-HRP: Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotin (B1667282) tag on the labeled protein.
-
Washing: Wash the membrane thoroughly with TBST to remove unbound streptavidin-HRP. Crucially, avoid sodium azide in wash buffers as it inhibits HRP. [4]
-
Detection: Add a chemiluminescent HRP substrate to the membrane and detect the signal using an appropriate imaging system (e.g., X-ray film or a CCD camera). The presence of a band at the expected molecular weight of the target protein confirms successful labeling.
Diagram of the Western Blot Workflow for Azide-Labeled Protein Detection
Caption: Workflow for Western blot validation of protein labeling.
Alternative Methods for Validation
While Western blotting is a reliable method, it can be time-consuming and only semi-quantitative. Several alternative techniques offer advantages in terms of throughput, quantification, and sensitivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay that is highly sensitive and quantitative, making it ideal for high-throughput screening.[2][5][6]
Experimental Protocol: ELISA for Azide-Labeled Protein Detection
-
Coating: Coat a 96-well plate with a capture antibody specific for the target protein.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Incubation: Add the cell lysate containing the azide-labeled protein to the wells.
-
Click Chemistry: Perform the click chemistry reaction with an alkyne-biotin conjugate directly in the wells.
-
Detection: Add streptavidin-HRP, followed by a chromogenic or fluorogenic substrate.
-
Readout: Measure the absorbance or fluorescence to quantify the amount of labeled protein.
Diagram of the ELISA Workflow for Azide-Labeled Protein Detection
References
- 1. rsc.org [rsc.org]
- 2. betalifesci.com [betalifesci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. What Are the Differences Between ELISA and Western Blot in Protein Detection? [synapse.patsnap.com]
- 6. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
Assessing the Functional Impact of Protein Labeling with Boc-L-Tyr(2-azidoethyl)-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for elucidating biological processes and developing novel therapeutics. Boc-L-Tyr(2-azidoethyl)-OH is a commercially available UAA that introduces a bioorthogonal azide (B81097) handle onto a protein of interest via a tyrosine residue. This enables subsequent "click" chemistry reactions for the attachment of various probes, such as fluorophores or polyethylene (B3416737) glycol (PEG). However, the incorporation of any UAA has the potential to alter the structure and function of the target protein. Therefore, a thorough functional assessment is crucial to validate the biological integrity of the labeled protein.
This guide provides a framework for evaluating the functional consequences of labeling proteins with this compound. Due to the limited availability of direct experimental data for this specific compound in the public domain, we present a comparative analysis using data from studies on analogous azido-amino acids, such as p-azido-L-phenylalanine (pAzF) and L-azidohomoalanine (AHA). These examples serve as a practical guide for the types of functional assays that should be performed.
Comparison of Functional Parameters Post-Labeling
The following table summarizes key functional parameters that should be assessed after labeling a protein with an azido-tyrosine derivative. The data presented is illustrative and compiled from studies on similar bioorthogonal labeling systems.
| Functional Assay | Parameter Measured | Typical Unlabeled Control Value | Expected Outcome for Labeled Protein | Potential Implications of Significant Deviation |
| Enzyme Kinetics | Michaelis Constant (Km) | Varies by enzyme | No significant change | Altered substrate binding affinity |
| Catalytic Rate (kcat) | Varies by enzyme | No significant change | Impaired catalytic efficiency | |
| Cell Viability | Cell Proliferation (e.g., MTT Assay) | 100% | > 90% | Cytotoxicity of the UAA or labeled protein |
| Protein Stability | Half-life (t1/2) | Varies by protein | No significant change | Altered protein turnover |
| Cellular Stress | Heat Shock Protein (e.g., HSP70) Expression | Basal level | Minimal increase | Induction of cellular stress response[1][2] |
| Receptor Binding | Dissociation Constant (Kd) | Varies by receptor | No significant change | Altered ligand-receptor interaction |
Experimental Protocols
Detailed methodologies are critical for reproducible assessment of functional impact. Below are representative protocols for key experiments.
Enzyme Kinetic Assay
This protocol is a general guideline for determining the Michaelis-Menten kinetic parameters of an enzyme after labeling with this compound.
Objective: To determine if the incorporation of the azido-tyrosine derivative affects the substrate binding (Km) or catalytic turnover (kcat) of the enzyme.
Materials:
-
Purified unlabeled control enzyme
-
Purified enzyme labeled with this compound
-
Substrate for the enzyme
-
Appropriate reaction buffer
-
Spectrophotometer or other detection instrument
Procedure:
-
Prepare a series of substrate concentrations in the reaction buffer.
-
For both the unlabeled and labeled enzyme, perform initial velocity measurements at each substrate concentration.
-
Add a fixed, non-saturating concentration of the enzyme to the substrate solutions to initiate the reaction.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.
-
Calculate the initial reaction velocity (v0) from the linear portion of the progress curve.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine Km and Vmax.
-
Calculate kcat using the equation kcat = Vmax / [E], where [E] is the enzyme concentration.
-
Compare the Km and kcat values of the labeled enzyme to the unlabeled control.
Cell Viability (MTT) Assay
This protocol assesses the potential cytotoxicity of the incorporated azido-tyrosine.
Objective: To determine if the presence of the labeled protein reduces cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Labeled protein
-
Unlabeled control protein
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the labeled and unlabeled proteins. Include an untreated control.
-
Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the potential impact of labeling on cellular signaling.
Experimental Workflow for Functional Assessment
Potential Impact on Tyrosine Kinase Signaling
Modification of a tyrosine residue could potentially interfere with phosphorylation-dependent signaling pathways.
Alternative Labeling Methods
While this compound provides a versatile azide handle for click chemistry, several other methods exist for labeling tyrosine residues or for introducing bioorthogonal groups. The choice of method depends on the specific application and the tolerance of the protein to different modifications.
| Labeling Method | Reagent/System | Advantages | Disadvantages |
| Diazonium Salts | e.g., 4-nitrobenzenediazonium | Fast reaction times. | Can have side reactions with other residues like histidine. |
| Mannich-type Reactions | Formaldehyde and a secondary amine | C-C bond formation. | Can show low selectivity for tyrosine over tryptophan and cysteine.[3] |
| Enzymatic Labeling | Tyrosinase | Site-specific if a tyrosine tag is introduced. | Requires an additional enzyme and may not be suitable for all proteins. |
| Genetically Encoded p-azido-L-phenylalanine (pAzF) | Orthogonal tRNA/synthetase pair | Site-specific incorporation during protein synthesis.[4][5] | Can have lower protein expression yields. The azide can be reduced in vivo.[6] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide-modified amino acid + cyclooctyne (B158145) dye | Copper-free, suitable for live-cell labeling.[5] | Cyclooctyne reagents can be bulky. |
Conclusion
The incorporation of this compound offers a powerful strategy for protein labeling and functionalization. However, it is imperative to conduct rigorous functional assays to ensure that the labeling process does not compromise the biological activity of the protein. By employing a suite of assays, such as those outlined in this guide, researchers can confidently utilize proteins labeled with this and other azido-tyrosine derivatives for a wide range of applications in basic research and drug development. The accessibility of the bioorthogonal handle and the potential for steric hindrance are key factors to consider when interpreting the results of these functional assessments.[3][7][8][9]
References
- 1. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]
- 2. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Bioorthogonal β-Lactone Activity-Based Probes for Selective Labeling of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Bioorthogonal β-Lactone Activity-Based Probes for Selective Labeling of Penicillin-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Boc-L-Tyr(2-azidoethyl)-OH
Essential Safety and Handling Guide for Boc-L-Tyr(2-azidoethyl)-OH
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of this compound, a compound containing an organic azide (B81097). Due to the inherent risks associated with this functional group, adherence to strict safety protocols is paramount. This document outlines procedural steps to ensure the safe handling of this compound in a laboratory setting.
Hazard Assessment and Stability Considerations
| Parameter | Guideline | Source |
| Carbon to Nitrogen Ratio (C/N) | A higher C/N ratio generally indicates greater stability. Compounds with a C/N ratio of less than 3 should be handled with extreme caution and on a small scale.[2] | [2] |
| Storage Temperature | Store at or below room temperature, with some sources recommending as low as -18°C, and in the absence of light.[1][3] | [1][3] |
| Incompatible Materials | Avoid contact with strong acids, strong oxidizing agents, and heavy metals (e.g., copper, lead) as this can form highly explosive and toxic compounds.[1][3][4] Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should also be avoided.[1][3] | [1][3][4] |
Operational Plan: Safe Handling Protocol
This protocol details the step-by-step procedure for safely handling this compound in a laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE setup is mandatory to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential explosions. |
| Hand Protection | Double-gloving with nitrile gloves. Consider Silver Shield®/4H® gloves for extended handling. | Prevents skin absorption of this potentially toxic compound. |
| Body Protection | A flame-resistant lab coat and a chemical-resistant apron. | Protects against spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors should be available for emergencies or when handling outside of a fume hood. | Protects against inhalation of aerosols or dust. |
Engineering Controls
| Control | Specification | Rationale |
| Fume Hood | All handling of this compound must be performed in a certified chemical fume hood. | To contain and exhaust any vapors or dust, minimizing inhalation exposure. |
| Blast Shield | A blast shield should be used, especially when working with larger quantities or during reactions involving heating. | To protect the user from potential explosions. |
| Work Surface | Line the work surface with absorbent, disposable bench paper. | To contain spills and facilitate cleanup. |
Handling Procedures
-
Preparation : Before starting, ensure all necessary PPE is worn correctly and all equipment is in good working order within the fume hood. Have spill cleanup materials readily available.
-
Weighing and Transfer : Use non-metallic (e.g., plastic or ceramic) spatulas for weighing and transferring the solid compound to avoid the formation of shock-sensitive metal azides.[2][4]
-
Dissolution : When preparing solutions, add the solid to the solvent slowly and with stirring. Avoid heating the mixture unless absolutely necessary and with extreme caution.
-
Reaction Monitoring : If the compound is used in a reaction, monitor it closely for any signs of instability, such as gas evolution or a rapid temperature increase.
-
Post-Handling : After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly.
Disposal Plan: Waste Management Protocol
Proper disposal of azide-containing waste is crucial to prevent accidents. Azide waste must be segregated and treated as hazardous.
-
Waste Collection :
-
Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled, and non-metallic hazardous waste container.[1]
-
Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[1]
-
Do not dispose of azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[4][5]
-
-
Deactivation of Dilute Waste (for specialized labs) :
-
Dilute aqueous solutions (≤5%) of azides can be deactivated by reaction with nitrous acid.[4] This procedure must be carried out in a fume hood by trained personnel.[4]
-
The reaction involves the slow addition of a sodium nitrite (B80452) solution, followed by acidification with a dilute acid (e.g., sulfuric acid).[4]
-
The resulting solution should be neutralized before disposal as hazardous waste.[4]
-
-
Final Disposal :
-
All azide-containing waste must be disposed of through an accredited hazardous waste management company.[6]
-
Ensure that the waste is clearly labeled with its contents, including the presence of the azido (B1232118) compound.[1]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
